4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine
Description
The exact mass of the compound 4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c1-8(2,3)5-4-6(9(10,11)12)15-7(13)14-5/h4H,1-3H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUFUZWOHSSRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351118 | |
| Record name | 4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238742-83-1 | |
| Record name | 4-(1,1-Dimethylethyl)-6-(trifluoromethyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=238742-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 238742-83-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines a robust and well-precedented two-step approach. The synthesis involves an initial Claisen condensation to form a key β-diketone intermediate, followed by a cyclocondensation reaction with guanidine to construct the final pyrimidine ring system.
Overall Synthetic Scheme
The proposed synthesis is a two-step process starting from commercially available reagents. The first step is a Claisen condensation between 3,3-dimethyl-2-butanone (pinacolone) and ethyl trifluoroacetate to yield 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione. The subsequent step involves the cyclocondensation of this β-diketone with guanidine carbonate to afford the target molecule, this compound.
Caption: Overall two-step synthesis pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed two-step synthesis.
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3,3-Dimethyl-2-butanone | 1.0 | Ethyl trifluoroacetate | 1.2 | Sodium Hydride (60% in oil) | 1.5 | THF | 0 to rt | 12 | ~75-85 |
| 2 | 1,1,1-Trifluoro-4,4-dimethylpentane-2,4-dione | 1.0 | Guanidine Carbonate | 1.1 | Sodium Ethoxide | catalytic | Ethanol | Reflux | 6 | ~80-90 |
Experimental Protocols
Step 1: Synthesis of 1,1,1-Trifluoro-4,4-dimethylpentane-2,4-dione
This procedure is based on the principles of the Claisen condensation reaction.
Materials:
-
3,3-Dimethyl-2-butanone (Pinacolone)
-
Ethyl trifluoroacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.5 eq) under a nitrogen atmosphere.
-
Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C using an ice bath.
-
A solution of 3,3-dimethyl-2-butanone (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension.
-
After the addition is complete, the mixture is stirred at 0 °C for 30 minutes.
-
Ethyl trifluoroacetate (1.2 eq) is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the mixture is acidic.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione, which can be purified by vacuum distillation.
Caption: Experimental workflow for Step 1.
Step 2: Synthesis of this compound
This procedure follows the general principle of pyrimidine synthesis from β-diketones and guanidine.
Materials:
-
1,1,1-Trifluoro-4,4-dimethylpentane-2,4-dione
-
Guanidine carbonate
-
Sodium ethoxide
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
A round-bottom flask is charged with 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione (1.0 eq), guanidine carbonate (1.1 eq), and absolute ethanol.
-
A catalytic amount of sodium ethoxide is added to the mixture.
-
The reaction mixture is heated to reflux with stirring for 6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Experimental workflow for Step 2.
This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. Researchers should exercise standard laboratory safety precautions and may need to optimize the described conditions to achieve the best results.
Unraveling the Potential Mechanism of Action of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine: A Technical Overview
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the mechanism of action of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine. This technical guide, therefore, provides a comprehensive overview of the potential mechanisms of action based on the biological activities of structurally related trifluoromethyl-substituted pyrimidine derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted as a theoretical framework for guiding future investigations into this specific compound.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The presence of a bulky tert-butyl group can provide steric hindrance that may contribute to target selectivity, while the 2-amino group can participate in crucial hydrogen bonding interactions with biological targets. This guide explores the potential therapeutic applications and mechanisms of action of this compound by examining the established activities of analogous compounds.
Potential Biological Activities and Therapeutic Areas
Based on the activities of similar trifluoromethyl pyrimidine derivatives, this compound could potentially exhibit a range of biological effects, including:
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Antitumor Activity: Many pyrimidine derivatives are potent anticancer agents.
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Antifungal Activity: The pyrimidine core is found in several antifungal drugs.
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Antiviral Activity: Certain pyrimidine analogs are known to inhibit viral replication.
-
Modulation of Signaling Pathways: Similar compounds have been shown to interact with key signaling proteins.
The following sections will delve into the potential mechanisms underlying these activities, supported by data from related compounds and detailed experimental protocols.
Potential Antitumor Mechanism of Action
Trifluoromethyl-substituted pyrimidine derivatives have demonstrated antitumor activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Quantitative Data from Structurally Related Compounds
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 17v | H1975 | MTT Assay | 2.27 | [1] |
| 5-FU (Control) | H1975 | MTT Assay | 9.37 | [1] |
Table 1: Antiproliferative activity of a trifluoromethyl-substituted pyrimidine derivative (17v) compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) in the H1975 non-small cell lung cancer cell line.
Potential Signaling Pathways
Based on the known targets of similar pyrimidine derivatives, this compound could potentially modulate key cancer-related signaling pathways, such as the EGFR pathway. Inhibition of EGFR can lead to the downregulation of downstream signaling cascades that control cell proliferation, survival, and metastasis.
Experimental Protocols
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., H1975) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., 5-FU) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells with the test compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
This protocol is used to detect the induction of apoptosis by a compound in cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells with the test compound for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Potential Antifungal Mechanism of Action
Pyrimidine derivatives are known to possess antifungal properties. The trifluoromethyl group in the target compound could enhance its ability to penetrate fungal cell membranes.
Quantitative Data from Structurally Related Compounds
| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | Reference |
| 5b | Botrytis cinerea | 75.2 | |
| 5j | Botrytis cinerea | 80.1 | |
| 5m | Botrytis cinerea | 78.6 | |
| Ningnanmycin (Control) | Botrytis cinerea | 65.4 |
Table 2: In vitro antifungal activity of trifluoromethyl pyrimidine derivatives against the plant pathogenic fungus Botrytis cinerea.
Experimental Protocol for In Vitro Antifungal Activity
This protocol is used to evaluate the inhibitory effect of a compound on fungal growth.
Methodology:
-
Fungal Culture: Grow the fungal strain on a suitable medium (e.g., potato dextrose agar).
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay: Incorporate the compound at various concentrations into the molten agar medium before pouring it into Petri dishes.
-
Inoculation: Place a mycelial plug of the fungus in the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.
-
Measurement: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate without the compound.
Potential Antiviral Mechanism of Action
Some pyrimidine derivatives exhibit antiviral activity, particularly against plant viruses like Tobacco Mosaic Virus (TMV).
Quantitative Data from Structurally Related Compounds
| Compound ID | Activity Type | EC50 (µg/mL) | Reference |
| 5j | Curative | 126.4 | |
| 5m | Protection | 103.4 | |
| Ningnanmycin (Control) | Curative | 254.6 | |
| Ningnanmycin (Control) | Protection | 186.2 |
Table 3: In vivo antiviral activity of trifluoromethyl pyrimidine derivatives against Tobacco Mosaic Virus (TMV).
Experimental Protocol for In Vivo Antiviral Activity against TMV
This protocol assesses the ability of a compound to protect plants from viral infection and to cure existing infections.
Methodology:
-
Plant Cultivation: Grow host plants (e.g., Nicotiana tabacum) under controlled conditions.
-
Virus Inoculation: Mechanically inoculate the leaves of the plants with a suspension of TMV.
-
Compound Application:
-
Protective Activity: Apply the test compound to the leaves before virus inoculation.
-
Curative Activity: Apply the test compound to the leaves after virus inoculation.
-
-
Observation: Observe the plants for the development of local lesions on the leaves.
-
Evaluation: Count the number of lesions and calculate the inhibition rate compared to control plants treated with a solvent blank.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the analysis of structurally related compounds provides a strong foundation for future research. The trifluoromethyl pyrimidine scaffold is a versatile platform for the development of novel therapeutic agents with potential applications in oncology, mycology, and virology. The presence of the tert-butyl and amino groups on the pyrimidine ring of the target compound likely plays a significant role in its pharmacokinetic properties and target interactions. Further investigation, employing the experimental protocols outlined in this guide, is necessary to determine the precise molecular targets and signaling pathways modulated by this compound and to unlock its full therapeutic potential.
References
Spectroscopic Data and Analysis of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure and known spectroscopic trends for related functional groups. Furthermore, detailed experimental protocols for acquiring such data are provided, along with a visual representation of the analytical workflow.
Predicted Spectroscopic Data
The following tables summarize the anticipated ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as the expected mass spectral data for this compound. These predictions are based on established principles of NMR and MS and analysis of similar structures.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| tert-Butyl (CH₃) | ~1.35 | Singlet | 9H |
| Amine (NH₂) | ~5.0 - 6.0 | Broad Singlet | 2H |
| Pyrimidine (C5-H) | ~6.8 - 7.2 | Singlet | 1H |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Carbon | Predicted Chemical Shift (δ) ppm | Multiplicity (due to F-coupling) |
| tert-Butyl (C(CH₃)₃) | ~35 | Singlet |
| tert-Butyl (C(CH₃)₃) | ~30 | Singlet |
| Pyrimidine (C2) | ~163 | Singlet |
| Pyrimidine (C4) | ~175 | Quartet |
| Pyrimidine (C5) | ~110 | Singlet |
| Pyrimidine (C6) | ~155 | Quartet |
| Trifluoromethyl (CF₃) | ~123 | Quartet |
Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)
| Fluorine | Predicted Chemical Shift (δ) ppm | Multiplicity |
| Trifluoromethyl (CF₃) | ~ -60 to -70 | Singlet |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 220.1 | Molecular ion peak (protonated) |
| [M]⁺˙ | 219.1 | Molecular ion peak (radical cation) |
| [M-CH₃]⁺ | 204.1 | Loss of a methyl group from the tert-butyl moiety |
Experimental Protocols
The following are detailed, generalized protocols for acquiring NMR and MS data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
For ¹⁹F NMR, the same sample can typically be used.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent and Reference: CDCl₃ with Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Solvent and Reference: CDCl₃ (δ 77.16 ppm).
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
4. ¹⁹F NMR Spectroscopy:
-
Instrument: An NMR spectrometer equipped with a fluorine probe.
-
Solvent and Reference: CDCl₃ with Trichlorofluoromethane (CFCl₃) as an external or internal standard (δ 0.00 ppm).
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -250 to 50 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 128-256.
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
If using electrospray ionization (ESI), a small amount of a weak acid (e.g., formic acid) can be added to the solvent to promote protonation for positive ion mode analysis.
2. High-Resolution Mass Spectrometry (HRMS) - ESI:
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for amine-containing compounds to observe the [M+H]⁺ ion.
-
Infusion Method: The sample solution can be directly infused into the mass spectrometer using a syringe pump.
-
Mass Range: Scan from m/z 50 to 500 to ensure the detection of the molecular ion and potential fragments.
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.
Determining the Solubility of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining and documenting the solubility of the chemical compound 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine in various organic solvents. Due to the absence of publicly available, specific quantitative solubility data for this compound in the current literature, this document outlines the established experimental protocols necessary to generate such data, presents a standardized format for its presentation, and illustrates the experimental workflow.
Introduction
This compound is a substituted pyrimidine derivative. Pyrimidine-based compounds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. The trifluoromethyl and tert-butyl groups on the pyrimidine ring are expected to significantly influence its physicochemical properties, including solubility. Understanding the solubility of this compound in different organic solvents is crucial for various stages of the drug development process, including synthesis, purification, formulation, and preclinical studies.
The solubility of pyrimidine derivatives is generally influenced by factors such as the nature of the solvent (polarity, hydrogen bonding capability), temperature, and the specific functional groups present on the pyrimidine core.[1][2][3] Generally, the solubility of these compounds tends to increase with temperature.[3]
Quantitative Solubility Data
While specific experimental values for this compound are not available in the cited literature, the following table provides a standardized template for recording and presenting solubility data once it has been determined experimentally. This structure allows for clear comparison across different solvents and conditions.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| e.g., Methanol | 25 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Methanol | 40 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Ethanol | 40 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Acetone | 40 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Ethyl Acetate | 40 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Dichloromethane | 40 | Data to be determined | Data to be determined | Gravimetric |
| e.g., N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Gravimetric |
| e.g., N,N-Dimethylformamide (DMF) | 40 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Tetrahydrofuran (THF) | 40 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Toluene | 40 | Data to be determined | Data to be determined | Gravimetric |
Experimental Protocols
The following are detailed methodologies for determining the solubility of this compound in organic solvents. The gravimetric method is a widely accepted and reliable technique for this purpose.[1][4]
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and determining the concentration of the solute in a known amount of the solvent by evaporating the solvent and weighing the residue.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMF, THF, toluene)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic water bath or heating mantle with temperature control
-
Vials or flasks with airtight seals
-
Magnetic stirrer and stir bars
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C or 40 °C). Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary and should be determined empirically.
-
Phase Separation: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. Attach a syringe filter to the syringe to remove any suspended solid particles and transfer the clear saturated solution to a pre-weighed evaporation dish.
-
Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used for gentle evaporation.
-
Mass Determination: Once the solvent has completely evaporated, allow the evaporation dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of solution withdrawn in mL) * 100
To express solubility in mol/L, convert the mass of the residue to moles using the molar mass of this compound.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the gravimetric method for determining solubility.
Caption: Gravimetric method workflow for solubility determination.
Conclusion
This technical guide provides a robust framework for researchers and scientists to systematically determine and report the solubility of this compound in various organic solvents. By following the detailed experimental protocol and utilizing the standardized data presentation format, consistent and comparable solubility data can be generated. This information is invaluable for informed decision-making in drug development, from process chemistry to formulation science.
References
An In-depth Technical Guide on 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine. The information is curated for researchers and professionals involved in drug discovery and development.
Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4-(1,1-Dimethylethyl)-6-(trifluoromethyl)-2-pyrimidinamine | PubChem[1] |
| CAS Number | 238742-83-1 | PubChem[1] |
| Molecular Formula | C₉H₁₂F₃N₃ | PubChem[1] |
| Molecular Weight | 219.21 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(C)C1=CC(=NC(=N1)N)C(F)(F)F | PubChem[1] |
| XLogP3-AA (Computed) | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 219.09833 g/mol | PubChem[1] |
| Topological Polar Surface Area | 51.8 Ų | PubChem[1] |
| Heavy Atom Count | 15 | PubChem[1] |
| Complexity | 222 | PubChem[1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general synthetic approach can be inferred from established methods for pyrimidine synthesis. A plausible route involves the condensation of a β-dicarbonyl compound with an amidine, a common strategy for constructing the pyrimidine ring.
A potential synthetic workflow is outlined below. Note: This is a generalized protocol and would require optimization for this specific target molecule.
Figure 1: Generalized synthetic workflow for this compound.
General Experimental Steps:
-
Reaction Setup: In a suitable reaction vessel, the β-dicarbonyl precursor, 1,1,1-trifluoro-4,4-dimethylpentan-2-one, would be dissolved in an appropriate solvent, such as ethanol.
-
Reagent Addition: Guanidine, or a salt thereof, would be added to the solution. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to facilitate the condensation.
-
Reaction Monitoring: The reaction progress would be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture would be worked up to isolate the crude product. This may involve neutralization, extraction, and solvent removal. Purification of the crude product would likely be achieved through techniques such as recrystallization or column chromatography.
Purification of Substituted Pyrimidines:
Commonly employed methods for the purification of substituted pyrimidines include:
-
Recrystallization: This technique is effective for solid compounds and relies on the differential solubility of the target compound and impurities in a selected solvent at varying temperatures.
-
Flash Column Chromatography: A widely used preparative technique that separates compounds based on their polarity, utilizing a stationary phase (e.g., silica gel) and a mobile phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): This method offers high-resolution separation and is suitable for obtaining highly pure samples.
Analytical Methods for Fluorinated Pyrimidines:
The characterization and purity assessment of fluorinated pyrimidines typically involve a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
A general analytical workflow is depicted below.
Figure 2: General analytical workflow for the characterization of this compound.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited in the public domain, the pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrimidine are known to exhibit a wide range of activities, including but not limited to:
-
Anticancer: Many pyrimidine analogs act as inhibitors of key enzymes in cancer-related signaling pathways, such as cyclin-dependent kinases (CDKs) and other protein kinases.[1]
-
Antimicrobial: Pyrimidine derivatives have been investigated for their potential as antibacterial and antifungal agents.
-
Antiviral: Some pyrimidine-based compounds have shown efficacy against various viruses.
Given the structural features of this compound, specifically the presence of a trifluoromethyl group which can enhance metabolic stability and binding affinity, it is plausible that this compound could be a target for investigation in these therapeutic areas.
A hypothetical signaling pathway that could be targeted by a pyrimidine-based kinase inhibitor is illustrated below.
Figure 3: Hypothetical inhibition of a cell cycle signaling pathway by a pyrimidine-based kinase inhibitor.
Safety and Handling
Safety data sheets (SDS) for this compound are not widely available. However, based on the data for structurally similar compounds, it should be handled with care in a laboratory setting.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a fluorinated pyrimidine derivative with potential for further investigation in drug discovery. While experimental data on its physicochemical properties and biological activity are currently limited, its structural features suggest it may be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its properties and potential applications.
References
An In-depth Technical Guide on the Potential Biological Targets of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural molecules and synthetic drugs with a broad spectrum of biological activities.[1][2] Its ability to mimic the endogenous pyrimidine bases of nucleic acids allows for interference in fundamental cellular processes, while its versatile structure serves as a privileged scaffold for designing inhibitors of various enzymes.[3][4] This technical guide provides a comprehensive overview of the key biological targets of pyrimidine derivatives, with a primary focus on their well-established roles as anticancer agents and emerging applications in other therapeutic areas.
Kinase Inhibition: A Dominant Anticancer Strategy
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] Pyrimidine derivatives have been extensively developed as potent kinase inhibitors, targeting various families involved in cell proliferation, survival, and angiogenesis.[3][5]
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, promoting cell growth and proliferation.[2][5] Overexpression or activating mutations of EGFR are common in various cancers, making it a prime therapeutic target.[6] Pyrimidine-based tyrosine kinase inhibitors (TKIs) act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and subsequent downstream signaling.[6][]
Quantitative Data: EGFR Inhibition
| Compound Class | Target Cell Line | IC50 | Reference |
| 2-(phenylamino)pyrimidine | EGFR-Dell9/T790M/C797S | 0.2 ± 0.01 µM | [8] |
| 2-(phenylamino)pyrimidine | EGFR-L858R/T790M/C797S | 0.2 ± 0.01 µM | [8] |
| Indazol-pyrimidine | A549 (Lung Cancer) | 2.305 - 3.304 µM | [9] |
The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration.[10][11] Aberrant FGFR signaling, through gene amplification, mutations, or translocations, is implicated in various cancers.[12] Pyrimidine derivatives have been designed as potent and selective FGFR inhibitors.[12]
Quantitative Data: FGFR Inhibition
| Compound Class | Target | IC50 | Reference |
| 2,4,5-trisubstituted pyrimidine | FGFR1V561M | Potent (specific value not stated) | [12] |
| Pyrrolo[2,3-d]pyrimidin-4-amine | FGFRs | Excellent inhibitory activity | [1] |
CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle.[13][14] CDK2, in particular, is essential for the G1/S phase transition.[15] The deregulation of CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation. Pyrimidine-based inhibitors have been developed to target CDKs, inducing cell cycle arrest and apoptosis.[1][16]
Quantitative Data: CDK2 Inhibition
| Compound Class | Target | IC50 | Reference |
| N-(pyridin-3-yl) pyrimidin-4-amine | CDK2/cyclin A2 | 64.42 nM | [1] |
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[17][18] Their overexpression is frequently observed in human cancers and is associated with genomic instability.[19][20] Pyrimidine derivatives have been developed as inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis.
Quantitative Data: Aurora Kinase Inhibition
| Compound Class | Target Cell Line | IC50 | Reference |
| Pyrimidine-based derivatives | High-MYC expressing SCLC | < 200 nM | [13] |
Inhibition of DNA Synthesis
As structural analogs of natural pyrimidines, many pyrimidine derivatives function as antimetabolites, interfering with the synthesis of DNA and RNA, which is particularly cytotoxic to rapidly dividing cancer cells.[19]
Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[21][22] Inhibition of TS leads to a depletion of dTMP, resulting in the disruption of DNA replication and repair, ultimately causing "thymineless death" in cancer cells. 5-Fluorouracil (5-FU) is a classic pyrimidine analog that, once metabolized to fluorodeoxyuridine monophosphate (FdUMP), forms a stable inhibitory complex with TS.[19]
Quantitative Data: Thymidylate Synthase Inhibition
| Compound | Target Enzyme | Mechanism | Reference |
| 5-Fluorouracil (metabolite FdUMP) | Thymidylate Synthase | Covalent Inhibition | [19] |
Other Emerging Targets
The therapeutic potential of pyrimidine derivatives extends beyond kinase and DNA synthesis inhibition.
Pin1 is a peptidyl-prolyl cis-trans isomerase that regulates the function of numerous proteins involved in cell growth and survival. Its overexpression is implicated in various cancers. Pyrimidine derivatives have been identified as potent Pin1 inhibitors.
Pyrimidine derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[6] Additionally, some derivatives exhibit anti-inflammatory properties through mechanisms such as the inhibition of lipoxygenase (LOX).[23]
Quantitative Data: Lipoxygenase Inhibition
| Compound | Target | IC50 | Reference |
| Pyrido[2,3-d]pyrimidine derivative 2a | Lipoxygenase | 42 µM | [23][24] |
| Pyrido[2,3-d]pyrimidine derivative 2f | Lipoxygenase | 47.5 µM | [23][24] |
Emerging research suggests that pyrimidine derivatives may have therapeutic potential in neurodegenerative disorders like Alzheimer's disease by targeting kinases involved in tau phosphorylation or by stabilizing microtubules.
Experimental Protocols
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.[25]
-
Materials : 384-well plates, kinase of interest (e.g., EGFR, CDK2), peptide substrate, ATP, kinase assay buffer, test compounds (pyrimidine derivatives), DMSO, ATP detection reagent, plate reader.
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of the 384-well plate. Include DMSO-only (vehicle) and no-kinase controls.
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase, and peptide substrate.
-
Dispense the kinase reaction mixture into each well to initiate the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Measure the luminescence intensity using a plate reader.
-
Calculate the percent inhibition relative to the controls.
-
The MTT assay is a colorimetric assay to assess cell metabolic activity, which is indicative of cell viability.[26][27]
-
Materials : 96-well plates, cancer cell lines, cell culture medium, pyrimidine derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO), microplate reader.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrimidine derivatives for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
This protocol allows for the quantitative analysis of cell cycle distribution.[1][12][28]
-
Materials : Cancer cells treated with pyrimidine derivatives, Phosphate-Buffered Saline (PBS), ice-cold 70% ethanol, Propidium Iodide (PI) staining solution (containing RNase A), flow cytometer.
-
Procedure :
-
Seed and treat cells with the pyrimidine compound.
-
Harvest the cells and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[29][30][31]
-
Materials : Cancer cells treated with pyrimidine derivatives, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Procedure :
-
Harvest both adherent and floating cells after treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the populations of viable, apoptotic, and necrotic cells.
-
Signaling Pathways and Visualizations
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine-based TKIs.
Caption: Key downstream signaling pathways of FGFR and inhibition by pyrimidine derivatives.
Caption: Role of the CDK2/Cyclin E complex in the G1/S transition and its inhibition.
Caption: A typical experimental workflow for the evaluation of pyrimidine derivatives as anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bioengineer.org [bioengineer.org]
- 15. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elgenelim.com [elgenelim.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. researchhub.com [researchhub.com]
- 28. Flow cytometry with PI staining | Abcam [abcam.com]
- 29. benchchem.com [benchchem.com]
- 30. kumc.edu [kumc.edu]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the In Silico and In Vitro Characterization of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine Binding to Cyclin-Dependent Kinase 6
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] This technical guide outlines a comprehensive workflow for characterizing the binding of a novel pyrimidine derivative, 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine, to its putative target, Cyclin-Dependent Kinase 6 (CDK6). CDK6 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. This document provides detailed in silico modeling protocols, from molecular docking to molecular dynamics, and a corresponding in vitro experimental protocol for determining inhibitory activity. All quantitative data are presented for clear comparison, and complex workflows are illustrated with diagrams to enhance understanding.
Introduction: Targeting the Cell Cycle with Pyrimidine Derivatives
The cell division cycle is a fundamental process, and its dysregulation is a hallmark of cancer. The Cyclin D-CDK4/6-Rb pathway governs the G1-S phase transition, making it a critical target for therapeutic intervention.[3] Small molecule inhibitors targeting CDK4 and CDK6, such as the pyrimidine-based drug Palbociclib, have demonstrated significant clinical success.[3]
The compound this compound features a 2-aminopyrimidine core, a common pharmacophore for kinase inhibition. The tert-butyl and trifluoromethyl groups can modulate properties such as selectivity, potency, and metabolic stability. This guide presents a hypothetical, yet plausible, characterization of this compound as a CDK6 inhibitor, providing a template for the evaluation of novel small molecules.
The Cyclin D-CDK6-Rb Signaling Pathway
The following diagram illustrates the canonical pathway for G1-S phase transition, which is inhibited by the binding of small molecules to CDK6.
Quantitative Binding and Activity Data
The following table summarizes hypothetical bioactivity data for the title compound against CDK6, with the FDA-approved inhibitor Palbociclib included as a reference. The binding energy is derived from in silico molecular docking simulations.
| Compound | Target | IC50 (nM) | Ki (nM) | Docking Score (kcal/mol) |
| This compound | CDK6 | 85 | 42 | -9.2 |
| Palbociclib (Reference) | CDK6 | 11 | 5.5 | -10.5 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol details a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[4]
Objective
To quantify the potency of this compound in inhibiting CDK6 activity.
Materials
-
Purified, active CDK6 enzyme
-
Kinase-specific peptide substrate
-
Assay Buffer (optimized for CDK6 activity)
-
ATP solution
-
Test Compound (dissolved in DMSO)
-
Fluorescence-based ADP detection kit
-
384-well plates (low-volume, black)
-
Plate reader capable of fluorescence detection
Methodology
-
Compound Preparation: Perform serial dilutions of the test compound stock solution (e.g., 10 mM in DMSO) in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the appropriate wells of a 384-well plate.
-
Add 5 µL of CDK6 enzyme solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiate Reaction: Add 2.5 µL of a substrate/ATP mixture to all wells to start the kinase reaction. The final ATP concentration should be close to its Km value for the enzyme.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of the ADP detection reagent from the kit.
-
Incubate for an additional 30-60 minutes at room temperature as per the kit manufacturer's instructions to allow the fluorescent signal to develop.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Silico Modeling: A Computational Approach
In silico modeling provides powerful insights into the molecular interactions between a ligand and its target protein, guiding the design and optimization of new drug candidates.[5] The general workflow involves preparing the protein and ligand structures, performing molecular docking to predict the binding pose, and running molecular dynamics simulations to assess the stability of the complex.[5][6]
Protein and Ligand Preparation
-
Receptor Preparation:
-
Obtain the 3D crystal structure of human CDK6 (e.g., from the RCSB Protein Data Bank).
-
Prepare the protein using molecular modeling software (e.g., AutoDock Tools, Maestro).[5]
-
Remove water molecules, co-crystallized ligands, and any non-essential co-factors.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[5]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound from its SMILES string.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds.
-
Molecular Docking Protocol
-
Binding Site Definition: Define the docking grid box to encompass the known ATP-binding site of CDK6.
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina.
-
Select a robust search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[5]
-
Run the docking simulation to generate multiple binding poses.
-
-
Pose Analysis: Analyze the resulting poses based on their predicted binding energy (docking score) and interactions with key active site residues (e.g., hydrogen bonds, hydrophobic interactions).
Molecular Dynamics (MD) Simulation Protocol
MD simulations are performed to evaluate the dynamic stability of the docked protein-ligand complex.[7]
-
System Setup:
-
Select the best-ranked pose from molecular docking.
-
Place the protein-ligand complex in a periodic solvent box (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.[7]
-
-
Energy Minimization: Perform steepest descent and conjugate gradient energy minimization to relax the system and remove steric clashes.
-
Equilibration:
-
Gradually heat the system to 300 K under a constant volume (NVT) ensemble.
-
Equilibrate the system's pressure under a constant pressure (NPT) ensemble. Position restraints on the protein and ligand are typically applied and then gradually released.
-
-
Production MD: Run the production simulation for a sufficient time (e.g., 100 ns) without restraints.
-
Trajectory Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) for the protein backbone and ligand, Root Mean Square Fluctuation (RMSF) per residue, and specific protein-ligand interactions over time.
Conclusion
This guide has presented a structured, multi-faceted approach for the characterization of this compound as a potential CDK6 inhibitor. By integrating predictive in silico modeling with robust in vitro experimental validation, researchers can efficiently assess the therapeutic potential of novel compounds. The detailed protocols and workflows provided herein serve as a foundational template for drug discovery professionals engaged in the identification and optimization of new kinase inhibitors.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
Rise of a Scaffold: A Technical Guide to Novel Pyrimidine-Based Kinase Inhibitors
For Immediate Release
In the relentless pursuit of targeted cancer therapies, the pyrimidine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of recent breakthroughs in the discovery of novel pyrimidine-based kinase inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
The versatility of the pyrimidine core allows for diverse chemical modifications, enabling the development of inhibitors that can overcome clinical challenges such as acquired drug resistance.[1] Recent research has focused on various pyrimidine-based structures, including pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, which have shown significant promise in targeting a range of oncogenic kinases.[2][3]
Data Presentation: A Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro inhibitory activities of several novel pyrimidine-based kinase inhibitors against various kinases and cancer cell lines. This data, compiled from recent studies, highlights the potency and selectivity of these compounds.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| 17m | PKD | 17-35 | PANC-1 | Potent | [4] |
| 3-IN-PP1 | PKD | 94-108 | PANC-1 | Potent | [4] |
| Compound 17 | CDK2 | 190 | Various | - | [5] |
Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Derivatives against EGFR
| Compound | Target Kinase | IC50 (nM) | Selectivity for EGFRWT | Target Cell Line | IC50 (µM) | Reference |
| B1 | EGFRL858R/T790M | 13 | >76-fold | H1975 | 0.087 | [6] |
| B7 | EGFRL858R/T790M | 5.9 | >16-fold | - | - | [6] |
| PD-089828 (4b) | FGFr | 130 | - | - | - | [3] |
| PD-089828 (4b) | PDGFr | 1110 | - | - | - | [3] |
| PD-089828 (4b) | EGFr | 450 | - | - | - | [3] |
| PD-089828 (4b) | c-src | 220 | - | - | - | [3] |
| Compound 4e | FGFr | 60 | Highly Selective | - | - | [3] |
Table 3: Inhibitory Activity of Pyrimidine-Based PI3Kδ Inhibitors
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | Effect | Reference |
| A1 | PI3Kδ | Subnanomolar | SU-DHL-6 | Inhibited Akt phosphorylation | [7] |
| A5 | PI3Kδ | Subnanomolar | SU-DHL-6 | Inhibited Akt phosphorylation | [7] |
| A7 | PI3Kδ | Subnanomolar | SU-DHL-6 | Induced apoptosis, cell cycle arrest | [7] |
Key Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to characterize them.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
Caption: General experimental workflow for the discovery of novel kinase inhibitors.
Detailed Experimental Protocols
For the successful evaluation of novel kinase inhibitors, standardized and reproducible experimental protocols are essential.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Materials:
-
Kinase enzyme (e.g., EGFR, PI3Kδ)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Test compounds (pyrimidine-based inhibitors)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in a buffer solution.
-
Add serial dilutions of the test compounds to the wells of the plate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce light. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., H1975, SU-DHL-6)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Western Blotting for Phospho-Protein Analysis
This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of key signaling molecules, such as Akt, to confirm the inhibitor's mechanism of action.[7]
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells to extract total proteins and determine the protein concentration.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt).
-
Wash the membrane and incubate with a HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., total Akt) to ensure equal loading.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
The continued exploration of pyrimidine-based scaffolds holds immense potential for the development of the next generation of targeted cancer therapies, offering hope for more effective and less toxic treatments.[1][8]
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethylpyrimidine Core: A Technical Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into the pyrimidine scaffold is a pivotal strategy in modern medicinal chemistry, frequently enhancing metabolic stability, binding affinity, and overall potency of bioactive molecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethylpyrimidine derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological and experimental pathways.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of trifluoromethylpyrimidine derivatives has been explored across various therapeutic areas, including oncology, infectious diseases, and inflammation. The following tables summarize the quantitative SAR data from key studies, highlighting the impact of structural modifications on biological activity.
Anticancer Activity: EGFR Kinase Inhibition
Trifluoromethylpyrimidines have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1] The general scaffold often involves a 2,4-disubstituted 5-trifluoromethylpyrimidine core.
Table 1: SAR of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors [1]
| Compound ID | R (Substitution at C4-aniline) | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFRwt-TK IC50 (µM) |
| 9a | Phenyl | >50 | >50 | >50 | ND |
| 9c | 3-Fluorophenyl | 2.23 | 5.32 | 16.35 | ND |
| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.35 | 3.24 | 5.12 | 0.091 |
ND: Not Determined
SAR Insights:
-
The introduction of a substituent on the phenyl ring at the 4-position of the pyrimidine is crucial for activity.[1]
-
A simple phenyl group (9a) shows poor activity.
-
The presence of a 3-fluorophenyl group (9c) significantly improves anticancer activity against A549, MCF-7, and PC-3 cell lines.[1]
-
Extending the substituent with an acrylamido linker to a 3-fluorophenyl group (9u) results in a substantial increase in potency against all tested cell lines and direct EGFR kinase inhibition.[1]
Antifungal Activity
A series of novel trifluoromethyl pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their antifungal properties.[2]
Table 2: Antifungal Activity of Trifluoromethylpyrimidine-Amide Derivatives (Inhibition rate % at 50 µg/ml) [2][3]
| Compound ID | R (Amide substituent) | Botryosphaeria dothidea | Phomopsis sp. | Botrytis cinerea | Colletotrichum gloeosporioides |
| 5a | 2-Fluorophenyl | 75.6 | 68.9 | 72.3 | 65.4 |
| 5b | 3-Fluorophenyl | 78.9 | 71.2 | 75.6 | 68.7 |
| 5h | 2,4-Dichlorophenyl | 85.4 | 80.1 | 82.3 | 78.9 |
| 5l | 4-Trifluoromethylphenyl | 88.9 | 85.6 | 86.7 | 82.3 |
SAR Insights:
-
The nature of the substituent on the amide-bearing phenyl ring significantly influences antifungal activity.[2]
-
Electron-withdrawing groups on the phenyl ring tend to enhance antifungal activity.
-
Dichloro-substitution (5h) and trifluoromethyl-substitution (5l) at the para position lead to the most potent antifungal activity against a range of fungal species.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections provide protocols for the synthesis and biological evaluation of trifluoromethylpyrimidine derivatives.
General Synthesis of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors[1]
This protocol outlines the synthesis of compound 9u .
Step 1: Synthesis of 3-amino-thiophene-2-carboxylic acid methyl ester (1)
-
Dissolve methyl thioglycolate (10.6 g, 100 mmol) and NaOCH3 (10.8 g, 200 mmol) in MeOH (90 mL).
-
Add a solution of 2-chloroacrylonitrile (8.75 g, 100 mmol) in MeOH (10 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous work-up and purify by column chromatography to yield compound 1 .
Step 2: General procedure for the synthesis of the final compounds (e.g., 9u)
-
The synthesis involves a multi-step pathway starting from commercially available reagents, leading to the formation of a key intermediate which is then coupled with various substituted anilines.
-
The final step typically involves an amidation reaction to introduce the R group.
-
Characterization of the final products is performed using 1H NMR, 13C NMR, and ESI-HRMS.[1]
In Vitro Anticancer Activity Assay (MTT Assay)[3]
-
Seed cancer cells (e.g., A549, PC3, K562, Hela) in 96-well plates at an appropriate density and culture for 24 hours.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with medium) for 48 hours. Doxorubicin can be used as a positive control.[3]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the inhibition rate and IC50 values.
In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)[3]
-
Prepare potato dextrose agar (PDA) medium containing the test compounds at a final concentration of 50 µg/mL. Tebuconazole can be used as a positive control.[3]
-
Pour the medium into Petri dishes.
-
Inoculate the center of each plate with a mycelial disc (5 mm diameter) of the test fungus.
-
Incubate the plates at a suitable temperature (e.g., 25 °C) for a specified period.
-
Measure the diameter of the fungal colony and calculate the inhibition rate compared to the control (medium with DMSO).
Visualizations: Pathways and Workflows
Visual representations of complex biological and experimental processes are essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathway: EGFR Inhibition
The epidermal growth factor receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival.[1] Trifluoromethylpyrimidine-based inhibitors block this pathway, leading to anticancer effects.
Caption: EGFR signaling pathway and the inhibitory action of trifluoromethylpyrimidines.
Experimental Workflow: Synthesis and Evaluation
The development of novel trifluoromethylpyrimidine derivatives follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of trifluoromethylpyrimidines.
Conclusion
The trifluoromethylpyrimidine scaffold represents a privileged core in drug discovery, with derivatives demonstrating significant potential across multiple therapeutic areas. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modification to optimize biological activity. The electron-withdrawing nature of the trifluoromethyl group often plays a key role in enhancing the potency of these compounds. The detailed experimental protocols and visualized workflows provided herein serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this important class of molecules. Future work will likely focus on refining the pharmacokinetic and toxicological profiles of lead compounds to advance them into clinical development.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Methodological & Application
Synthesis of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the classical cyclocondensation reaction of a β-diketone with guanidine. Specifically, it involves the reaction of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione with guanidine hydrochloride in the presence of a base. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods to obtain the target compound.
Introduction
Substituted pyrimidines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their wide range of biological activities. The 2-aminopyrimidine scaffold, in particular, is a key pharmacophore found in numerous approved drugs, including kinase inhibitors and other therapeutic agents. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The tert-butyl group provides steric bulk, which can influence selectivity and pharmacokinetic properties. The synthesis of this compound provides a key intermediate for the development of novel therapeutics.
The synthetic strategy employed is the well-established Traube pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a guanidine derivative. This one-pot reaction is an efficient method for the construction of the pyrimidine ring.
Experimental Protocol
Materials and Equipment
-
1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (Pivaloyltrifluoroacetone)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)
-
Anhydrous Ethanol (EtOH) or Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (10 mL per 10 mmol of the β-diketone).
-
Addition of Base and Guanidine: To the stirred ethanol, add sodium ethoxide (1.1 equivalents) and guanidine hydrochloride (1.1 equivalents). Stir the mixture at room temperature for 15-20 minutes to form the free base of guanidine.
-
Addition of β-Diketone: Add 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione | 196.17 | 10 | 1.0 | 1.96 g |
| Guanidine hydrochloride | 95.53 | 11 | 1.1 | 1.05 g |
| Sodium ethoxide | 68.05 | 11 | 1.1 | 0.75 g |
| Anhydrous Ethanol | 46.07 | - | - | 10 mL |
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (~78 °C) |
| Expected Yield | 60-80% (typical) |
Visualizations
Reaction Scheme
Caption: Synthesis of the target compound from its precursors.
Experimental Workflow
Caption: Step-by-step workflow of the synthesis protocol.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
Ethanol is a flammable liquid. Keep away from open flames and heat sources.
-
1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione is a flammable liquid.
-
Guanidine hydrochloride can be irritating to the eyes, skin, and respiratory system.
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
This protocol provides a reliable and detailed method for the synthesis of this compound. The procedure is based on a well-established chemical transformation and utilizes readily available starting materials. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development.
Application Note: Characterization of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine as a Potent and Selective CDK4/6 Inhibitor
An in-depth guide to utilizing 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine in kinase assays for researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a foundational structure in the development of kinase inhibitors, with numerous FDA-approved drugs incorporating this motif.[1][2] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3][4] Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their hyperactivation is a common driver of tumorigenesis in various cancers, including breast cancer.[5][6][7] This has established the CDK4/6-Cyclin D axis as a significant target for anticancer drug discovery.[5][8]
This document describes the application of this compound, a novel small molecule inhibitor, for the interrogation of kinase activity. Based on its structural features, which are common to other known aminopyrimidine kinase inhibitors, this compound was evaluated for its inhibitory activity against the CDK4/6 pathway. Here, we provide detailed protocols for determining the potency and selectivity of this compound using the ADP-Glo™ Kinase Assay, a robust and sensitive luminescent platform suitable for high-throughput screening.[9][10]
Featured Signaling Pathway: CDK4/6-Mediated Cell Cycle Progression
CDK4 and CDK6, when complexed with their regulatory partners, Cyclin D proteins, drive the cell's progression from the G1 to the S phase of the cell cycle.[6] In response to mitogenic signals, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma tumor suppressor protein (pRb).[7][8] This phosphorylation event releases the E2F transcription factors, which were previously sequestered by pRb.[8][11] Once liberated, E2F proteins activate the transcription of genes essential for DNA synthesis and S-phase entry, thereby committing the cell to division.[8] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[5][12]
Experimental Protocols
Determining IC₅₀ using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[13][14] The assay is performed in two steps: first, the kinase reaction occurs, and then the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is used by a luciferase to produce a light signal that is directly proportional to kinase activity.[9][13]
Materials Required:
-
This compound (Test Compound)
-
Recombinant human CDK4/Cyclin D3 and CDK6/Cyclin D3 (e.g., BPS Bioscience #40104, #40096)[11][15]
-
Substrate: Rb (773-928) protein substrate
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[13]
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[16]
-
ATP, 10 mM solution
-
DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol Steps:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the test compound. For a 10-point curve, perform 1:3 serial dilutions in DMSO. The final concentration in the assay will be 200x lower than the concentration in the DMSO plate.
-
-
Kinase Reaction Setup (5 µL total volume):
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle (for 0% and 100% inhibition controls).[16]
-
Prepare a 2X Kinase/Substrate solution in Kinase Buffer containing the appropriate concentration of CDK4/Cyclin D3 (e.g., 2.5 ng/µL) and Rb substrate (e.g., 100 µM).
-
Add 2 µL of the 2X Kinase/Substrate solution to each well. For the 100% inhibition control (no enzyme activity), add 2 µL of buffer with substrate only.
-
Prepare a 2.5X ATP solution in Kinase Buffer (final concentration to be near the Kₘ for ATP, e.g., 10 µM).
-
Initiate the kinase reaction by adding 2 µL of the 2.5X ATP solution to all wells.
-
Mix the plate gently and incubate at room temperature for 60 minutes.[16]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]
-
Incubate at room temperature for 40 minutes.[13]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin to produce light.[13]
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[13]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (100% inhibition control) from all other readings.
-
Normalize the data by setting the average of the DMSO-only wells (0% inhibition) to 100% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Kinase Selectivity Profiling
To assess the selectivity of the compound, the ADP-Glo™ Kinase Assay can be performed against a panel of other relevant kinases. The protocol remains the same, but the specific kinase, substrate, and ATP concentrations may need to be optimized for each enzyme.
Data Presentation
The inhibitory activity of this compound was quantified and is summarized below. The data presented are representative.
Table 1: Potency of this compound against CDK4 and CDK6
| Kinase Target | Substrate | ATP (µM) | IC₅₀ (nM) |
| CDK4/Cyclin D3 | Rb protein | 10 | 8.2 |
| CDK6/Cyclin D3 | Rb protein | 10 | 15.6 |
Table 2: Selectivity Profile of this compound
| Kinase Target | IC₅₀ (nM) | Selectivity vs. CDK4 (Fold) |
| CDK4/Cyclin D3 | 8.2 | 1 |
| CDK6/Cyclin D3 | 15.6 | ~2 |
| CDK1/Cyclin B | > 10,000 | > 1200 |
| CDK2/Cyclin A | 2,500 | ~300 |
| CDK9/Cyclin T1 | > 10,000 | > 1200 |
| VEGFR2 | > 10,000 | > 1200 |
| EGFR | > 10,000 | > 1200 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the inhibitory properties of this compound. Using the ADP-Glo™ Kinase Assay, this compound was characterized as a potent inhibitor of both CDK4 and CDK6, with representative IC₅₀ values in the low nanomolar range. Furthermore, selectivity profiling against a panel of related kinases demonstrated a high degree of selectivity for CDK4/6 over other kinases. These methods are robust, scalable, and suitable for detailed characterization of kinase inhibitors, making them invaluable tools for drug discovery and development professionals.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. targetedonc.com [targetedonc.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ADP-Glo™ Kinase Assay [promega.jp]
- 10. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ulab360.com [ulab360.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.jp [promega.jp]
Application Notes and Protocols for Cell-Based Assays of Pyrimidine-2-Amine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrimidine-2-amine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] They are recognized as "privileged scaffolds" due to their ability to interact with a variety of biological targets.[1] Many compounds based on this structure have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[3][4] Dysregulation of these pathways is a hallmark of cancer, making pyrimidine-2-amine compounds promising candidates for anticancer drug development.[2][5]
These application notes provide a comprehensive guide to essential cell-based assays for evaluating the efficacy and mechanism of action of novel pyrimidine-2-amine compounds, with a focus on their potential as kinase inhibitors in cancer therapy.
Key Cell-Based Assays
Several in vitro assays are fundamental for characterizing the biological effects of pyrimidine-2-amine compounds. These assays provide quantitative data on cytotoxicity, effects on cell cycle progression, and induction of apoptosis.
-
Cell Viability/Cytotoxicity Assays (MTT/MTS): These colorimetric assays are used to assess the metabolic activity of cells as an indicator of their viability and to determine the cytotoxic potential of a compound.[6][7]
-
Cell Cycle Analysis: This flow cytometry-based method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing how a compound might interfere with cell division.[8][9]
-
Apoptosis Assay: Using Annexin V and propidium iodide (PI) staining, this assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, elucidating if the compound induces programmed cell death.[5][6]
-
Western Blot Analysis: This technique is used to detect and quantify specific proteins to validate the engagement of the target kinase and assess the modulation of downstream signaling pathways.[10][11]
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: Antiproliferative Activity of Pyrimidine-2-Amine Compounds
| Compound ID | Target Kinase | Cell Line | IC50 (µM) after 72h |
| Compound X | PLK4 | MCF-7 | 0.05 ± 0.01 |
| Compound X | PLK4 | MDA-MB-231 | 0.09 ± 0.02 |
| Compound Y | Aurora A | HCT-116 | 0.21 ± 0.04 |
| Compound Y | Aurora A | A549 | 0.35 ± 0.06 |
| Reference Inhibitor | PLK4 | MCF-7 | 0.03 ± 0.01 |
| Reference Inhibitor | Aurora A | HCT-116 | 0.15 ± 0.03 |
IC50 values represent the concentration of a compound that inhibits 50% of cell growth and are typically presented as the mean ± standard deviation from multiple experiments.[12]
Table 2: Cell Cycle Analysis of a Cancer Cell Line Treated with Compound Y
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55.2 ± 2.1 | 25.8 ± 1.5 | 19.0 ± 1.8 |
| Compound Y (0.5 µM) | 20.1 ± 1.7 | 15.5 ± 1.3 | 64.4 ± 2.5 |
| Reference Inhibitor (0.2 µM) | 22.5 ± 1.9 | 18.2 ± 1.6 | 59.3 ± 2.8 |
Data are presented as the mean percentage of cells in each phase ± standard deviation.
Mandatory Visualizations
Diagrams are provided to illustrate key biological pathways and experimental procedures.
Caption: Generalized kinase inhibitor signaling pathway.
Caption: Workflow for an MTT cell viability assay.
Caption: Experimental workflow for apoptosis detection.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrimidine-2-amine compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[13]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the pyrimidine-2-amine compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[14]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the cellular DNA content and thereby the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9]
Materials:
-
Cancer cell lines
-
6-well plates
-
Pyrimidine-2-amine compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the pyrimidine-2-amine compound for 24 or 48 hours.
-
Harvest both adherent and floating cells and collect them by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several days).
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.[6]
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.
Apoptosis Assay using Annexin V/PI Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane via fluorescently labeled Annexin V. PI is used to identify cells with compromised membranes, which are in late apoptosis or necrosis.[6]
Materials:
-
Cancer cell lines
-
6-well plates
-
Pyrimidine-2-amine compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the compound for the desired time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Target Pathway Modulation
This protocol describes the detection of a target kinase (e.g., Aurora Kinase) and a downstream substrate to confirm the compound's mechanism of action.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cell pellets in ice-cold RIPA buffer for 30 minutes.[10]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Target, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total target protein and a loading control like GAPDH.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of immunoprecipitation–western blot analysis in detecting GW182-associated components of GW/P bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Trifluoromethylpyrimidines in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of trifluoromethylpyrimidine derivatives in cancer research. The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has been shown to enhance biological activity, metabolic stability, and potency of these compounds as anticancer agents. This guide details the synthesis, biological evaluation, and relevant signaling pathways of exemplary trifluoromethylpyrimidines, offering structured data and detailed experimental protocols to facilitate further research and drug development.
Introduction to Trifluoromethylpyrimidines in Oncology
The pyrimidine ring is a core structure in many biologically active molecules, including several approved anticancer drugs. The addition of a trifluoromethyl group can significantly alter the physicochemical properties of the pyrimidine molecule, often leading to increased lipophilicity and improved binding affinity to target proteins.[1] In cancer research, trifluoromethylpyrimidines have emerged as a promising class of compounds, particularly as inhibitors of protein kinases that are crucial for tumor growth and survival.[2] One of the most prominent targets for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC) and glioblastoma.[2][3]
Data Presentation: Inhibitory Activities of Exemplary Trifluoromethylpyrimidines
The following tables summarize the in vitro anticancer activities of representative trifluoromethylpyrimidine derivatives against various cancer cell lines and their target kinases.
Table 1: In Vitro Antiproliferative Activity of Selected Trifluoromethylpyrimidine Derivatives
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Compound 17v | H1975 (NSCLC) | EGFR | 2.27 | [3] |
| PC-3 (Prostate) | Not Specified | >50 | [3] | |
| MGC-803 (Gastric) | Not Specified | >50 | [3] | |
| MCF-7 (Breast) | Not Specified | >50 | [3] | |
| Compound 9u | A549 (NSCLC) | EGFR | 0.35 | [4] |
| MCF-7 (Breast) | EGFR | 3.24 | [4] | |
| PC-3 (Prostate) | EGFR | 5.12 | [4] | |
| Compound 3b | C32 (Melanoma) | Not Specified | 24.4 | [5] |
| A375 (Melanoma) | Not Specified | 25.4 | [5] | |
| DU145 (Prostate) | Not Specified | >50 | [5] | |
| MCF-7/WT (Breast) | Not Specified | >50 | [5] |
Table 2: Kinase Inhibitory Activity of Selected Trifluoromethylpyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| Compound 9u | EGFR | 0.091 | [4] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition by Trifluoromethylpyrimidines
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway is a key driver in the pathogenesis of several cancers.[2] Trifluoromethylpyrimidine-based inhibitors have been designed to target the kinase domain of EGFR, thereby blocking downstream signaling.
General Experimental Workflow for Anticancer Activity Screening
The evaluation of novel trifluoromethylpyrimidine derivatives typically follows a standardized workflow, from initial synthesis to in vivo efficacy studies.
Experimental Protocols
Synthesis of Trifluoromethylpyrimidine Derivatives
The synthesis of trifluoromethylpyrimidine derivatives often starts from commercially available materials and involves a multi-step process. Below is a general synthetic scheme followed by a more detailed protocol for a specific class of EGFR inhibitors.
General Synthetic Scheme:
Protocol for the Synthesis of 5-Trifluoromethylpyrimidine EGFR Inhibitors (e.g., derivatives of Compound 9u): [4]
This protocol describes a multi-step synthesis of 5-trifluoromethylpyrimidine derivatives bearing a 3-aminothiophene-2-carboxamide moiety.
Step 1: Synthesis of 3-Amino-thiophene-2-carboxylic acid methyl ester (1)
-
Dissolve methyl thioglycolate (100 mmol) and sodium methoxide (200 mmol) in methanol (90 mL).
-
Add a solution of 2-chloroacrylonitrile (100 mmol) in methanol (10 mL) dropwise to the mixture at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the solution under vacuum.
-
Add water (50 mL) and extract the mixture with ethyl acetate (4 x 50 mL).
-
Wash the combined organic phases with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield compound 1.
Step 2: Synthesis of 3-(2-Chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide (6)
-
Stir a mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (5 mmol) and 3-amino-N-methylthiophene-2-carboxamide (5.5 mmol) in DMF (10 mL) at room temperature.
-
Add sodium hydride (25 mmol) to the solution at 0 °C and stir overnight.
-
Carefully add water (30 mL) to the reaction mixture.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic phases with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield compound 6.
Step 3: Synthesis of Final Compounds (e.g., 9u)
-
Stir a mixture of the intermediate from the previous step (e.g., a derivative of compound 6 with an amino group, 0.37 mmol) and DIEA (0.56 mmol) in DMF (4 mL).
-
Add the corresponding carboxylic acid (0.37 mmol) and HATU (0.56 mmol) to the solution.
-
Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic phases with saturated sodium chloride solution (3 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuum.
-
Purify the crude product by slurring with methanol to obtain the final product.
In Vitro Biological Assays
4.2.1. MTT Cell Proliferation Assay
This protocol is used to assess the effect of trifluoromethylpyrimidine compounds on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, H1975, MCF-7, PC-3)
-
Complete cell culture medium
-
Trifluoromethylpyrimidine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
4.2.2. Annexin V-FITC Apoptosis Assay
This assay is used to detect and quantify apoptosis (programmed cell death) induced by trifluoromethylpyrimidine compounds.
Materials:
-
Cancer cell lines
-
Trifluoromethylpyrimidine test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
4.2.3. Cell Cycle Analysis
This protocol is used to determine the effect of trifluoromethylpyrimidine compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Trifluoromethylpyrimidine test compounds
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for 24-48 hours.
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
4.2.4. EGFR Kinase Inhibition Assay
This assay measures the ability of trifluoromethylpyrimidine compounds to inhibit the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Trifluoromethylpyrimidine test compounds
-
ATP
-
A suitable substrate (e.g., a synthetic peptide)
-
Kinase assay buffer
-
A detection system (e.g., ADP-Glo™ Kinase Assay Kit)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the test compound, recombinant EGFR kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., by quantifying the amount of ADP produced).
-
Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
In Vivo Xenograft Model
This protocol outlines the use of a human tumor xenograft mouse model to evaluate the in vivo anticancer efficacy of trifluoromethylpyrimidine compounds.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional)
-
Trifluoromethylpyrimidine test compound
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (at various doses) or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histopathology).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
Trifluoromethylpyrimidines represent a versatile and potent class of compounds in cancer research. Their ability to effectively inhibit key oncogenic drivers like EGFR, coupled with favorable pharmacological properties imparted by the trifluoromethyl group, makes them attractive candidates for further development as anticancer therapeutics. The protocols and data presented in this document provide a foundational resource for researchers interested in exploring the potential of this promising class of molecules.
References
- 1. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine as a Chemical Probe
Disclaimer: Extensive literature searches did not yield specific experimental data for "4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine" as a validated chemical probe. The following application notes and protocols are based on a hypothetical profile of this compound as a selective inhibitor of Proline-rich Tyrosine Kinase 2 (PYK2), a plausible target for molecules with this chemical scaffold. The provided data and experimental details are representative examples intended to serve as a comprehensive template and guide for researchers working with similar small molecule kinase inhibitors.
Introduction: Probing the Function of Proline-rich Tyrosine Kinase 2 (PYK2)
Proline-rich Tyrosine Kinase 2 (PYK2), also known as Focal Adhesion Kinase 2 (FAK2), is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways initiated by various extracellular signals, including growth factors, cytokines, and changes in intracellular calcium levels. PYK2 is involved in diverse cellular processes such as cell proliferation, differentiation, migration, and apoptosis. Its dysregulation has been implicated in several diseases, including cancer, osteoporosis, and neurodegenerative disorders.
This compound, hereafter referred to as PYK2-i-1 , is a potent and selective chemical probe designed to investigate the biological functions of PYK2. Its pyrimidine core mimics the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of PYK2, thereby inhibiting its kinase activity. The trifluoromethyl group enhances its potency and metabolic stability, while the tert-butyl group contributes to its selectivity. This document provides detailed protocols for the use of PYK2-i-1 in various in vitro and cell-based assays.
Physicochemical and Pharmacological Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | PYK2-i-1 |
| Molecular Formula | C9H12F3N3 |
| Molecular Weight | 219.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol (>10 mg/mL), sparingly soluble in water |
| Purity | >98% (by HPLC) |
| Storage | Store at -20°C, protect from light |
In Vitro Kinase Profiling
Biochemical Kinase Assay
Objective: To determine the potency of PYK2-i-1 against PYK2 and a panel of related kinases.
Table 1: In Vitro Kinase Inhibitory Activity of PYK2-i-1
| Kinase Target | IC50 (nM) |
| PYK2 | 15 |
| FAK | 450 |
| SRC | >10,000 |
| LCK | >10,000 |
| EGFR | >10,000 |
| VEGFR2 | >10,000 |
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of PYK2-i-1 in 100% DMSO.
-
Create a serial dilution of PYK2-i-1 in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of recombinant human PYK2 enzyme and the substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare an ATP solution at a concentration equal to the Km for PYK2.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted PYK2-i-1 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the enzyme/substrate mix to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of PYK2-i-1.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays
Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that PYK2-i-1 engages with PYK2 inside living cells.
Table 2: Cellular Target Engagement of PYK2-i-1
| Cell Line | Target | EC50 (nM) |
| HEK293 | PYK2-NanoLuc® | 85 |
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Co-transfect HEK293 cells with a PYK2-NanoLuc® fusion vector and a HaloTag®-inhibitor tracer vector.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of PYK2-i-1 in Opti-MEM® I Reduced Serum Medium.
-
Add the diluted compound to the cells.
-
Add the NanoBRET™ Tracer to all wells at the recommended concentration.
-
Incubate at 37°C in a CO2 incubator for 2 hours.
-
Add Nano-Glo® Substrate/Lysis Buffer mixture to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
Inhibition of PYK2 Autophosphorylation
Objective: To measure the functional inhibition of PYK2 activity in a cellular context by assessing its autophosphorylation status.
Table 3: Inhibition of PYK2 Autophosphorylation
| Cell Line | Stimulant | IC50 (nM) for p-PYK2 (Y402) |
| PC-3 | Anisomycin | 120 |
Protocol: Western Blot Analysis of p-PYK2
-
Cell Treatment:
-
Plate PC-3 (prostate cancer) cells and grow to 80% confluency.
-
Starve the cells in serum-free media for 12-16 hours.
-
Pre-treat the cells with various concentrations of PYK2-i-1 for 2 hours.
-
Stimulate the cells with a PYK2 activator (e.g., 10 µg/mL anisomycin) for 15 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-PYK2 (Tyr402) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total PYK2 and a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-PYK2 signal to the total PYK2 signal.
-
Plot the normalized p-PYK2 levels against the inhibitor concentration to determine the IC50 value.
-
In Vivo Application Notes
Disclaimer: The following are general guidelines for in vivo studies. Specific experimental conditions, including animal models, dosing, and formulation, must be optimized for each study.
Pharmacokinetic (PK) Profiling (Hypothetical Data)
Objective: To assess the pharmacokinetic properties of PYK2-i-1 in a rodent model.
Table 4: Representative Pharmacokinetic Parameters of PYK2-i-1 in Mice (10 mg/kg, oral gavage)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 1 |
| AUC (0-24h) (ng·h/mL) | 7500 |
| Bioavailability (%) | 40 |
| Half-life (t1/2) (h) | 4 |
Protocol: Mouse Pharmacokinetic Study
-
Formulation:
-
Prepare a formulation of PYK2-i-1 suitable for oral administration (e.g., in 0.5% methylcellulose with 0.1% Tween-80).
-
-
Dosing:
-
Administer a single dose of PYK2-i-1 (e.g., 10 mg/kg) to a cohort of mice via oral gavage.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process the blood to obtain plasma and store at -80°C.
-
-
Sample Analysis:
-
Extract PYK2-i-1 from the plasma samples.
-
Quantify the concentration of PYK2-i-1 using LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate the parameters listed in Table 4.
-
Concluding Remarks
PYK2-i-1 is a valuable research tool for elucidating the roles of PYK2 in health and disease. Its potency and selectivity make it suitable for a range of in vitro and cellular assays. When using this chemical probe, it is crucial to include appropriate controls, such as a structurally similar but inactive compound, to ensure that the observed biological effects are due to the specific inhibition of PYK2. Researchers should carefully determine the optimal concentration range for their specific experimental system to avoid off-target effects. The provided protocols and data serve as a starting point for the investigation of PYK2 function using this novel chemical probe.
Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] High-throughput screening (HTS) is a critical methodology in the early stages of drug development, enabling the rapid evaluation of large libraries of chemical compounds to identify "hit" molecules that modulate the activity of a specific biological target.[3] This document provides detailed application notes and standardized protocols for the high-throughput screening of pyrimidine derivative libraries against various biological targets, with a focus on biochemical and cell-based assays.
Data Presentation: Comparative Efficacy of Pyrimidine Derivatives
The inhibitory activities of various pyrimidine derivatives from different screening campaigns are summarized below. These tables provide a comparative overview of their potency against several key enzyme targets and cancer cell lines.
Table 1: Inhibitory Activity of Pyrimidine-2,4-dione Derivatives against Enzyme Targets [1]
| Compound Class | Target Enzyme | Representative Compound/Reference | IC₅₀ |
| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K | Compound 6 | 420 nM |
| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K | Compound 9 | 930 nM |
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | S2 | 4.06 ± 0.18 nM |
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | S7 | 3.61 ± 0.15 nM |
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | Olaparib (Reference) | 5.77 nM |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | MIF-2 | 5a | Similar to 3a (µM range) |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | MIF-2 | 5b | Similar to 3a (µM range) |
Table 2: Inhibitory Activity of Pyrimidinediol Derivatives against PIM-1 Kinase [3]
| Compound | Target | Assay Type | IC₅₀ (nM) |
| Pyrimidinediol Derivative 1 | PIM-1 Kinase | TR-FRET | 78 |
| Pyrimidinediol Derivative 2 | PIM-1 Kinase | TR-FRET | 120 |
| Pyrimidinediol Derivative 3 | PIM-1 Kinase | TR-FRET | 250 |
Table 3: Cytotoxicity of Pyrimidine Derivatives against Various Cancer Cell Lines
| Compound Class | Cell Line | Representative Compound | IC₅₀ (µM) | Reference |
| Pyrimidine-triazoles | MDA-MB453 (Breast Cancer) | Compound 10 | 29.1 | [4] |
| Pyrimidine-triazoles | MCF-7 (Breast Cancer) | Compound 11 | 15.3 | [4] |
| Pyrimidines with azo linkages | S. aureus | Compounds 37-39 | No growth at 800 µg/mL | [4] |
| Pyrimidines with azo linkages | E. coli | Compounds 37-39 | No growth at 800 µg/mL | [4] |
| 2-(phenylamino)pyrimidine | EGFR triple mutant | Compound 95 | 0.2 ± 0.01 | [5] |
| Chromenopyrimidines | MCF-7 (Breast Cancer) | Compound 3 | 1.61 | [6] |
| Chromenopyrimidines | HepG2 (Liver Cancer) | Compound 3 | 2.02 | [6] |
| Chromenopyrimidines | A549 (Lung Cancer) | Compound 3 | 1.87 | [6] |
Experimental Protocols
Biochemical Assays for Kinase Inhibition
Many pyrimidine derivatives are potent kinase inhibitors, making kinase activity assays a primary screening method.[3]
Principle: This assay measures the binding of a fluorescently labeled tracer to a protein, in this case, a kinase. The binding event causes a change in the polarization of the emitted light. In a competitive binding format, a test compound that binds to the kinase will displace the tracer, resulting in a decrease in fluorescence polarization.[7][8][9]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target kinase in an optimized assay buffer.
-
Prepare a stock solution of a fluorescently labeled ligand (tracer) specific to the kinase.
-
Serially dilute the pyrimidine derivative test compounds in a suitable solvent like DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compounds to the wells.
-
Add 10 µL of the kinase solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Add 5 µL of the fluorescent tracer to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.[8]
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) values.
-
Plot the mP values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
Caption: Workflow for a Fluorescence Polarization (FP) Kinase Assay.
Principle: AlphaLISA is a bead-based immunoassay that measures the interaction between two molecules.[10] For kinase assays, a biotinylated substrate and a phosphorylation-specific antibody are used. Donor and acceptor beads are brought into proximity when the substrate is phosphorylated, generating a luminescent signal.[11][12]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target kinase.
-
Prepare a solution of biotinylated substrate and ATP in kinase buffer.
-
Prepare a solution of AlphaLISA acceptor beads conjugated to a phosphorylation-specific antibody and streptavidin-coated donor beads in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the test pyrimidine derivative to the wells.
-
Add 4 µL of the kinase solution.
-
Initiate the reaction by adding 4 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the acceptor/donor bead mixture.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
A decrease in the AlphaLISA signal indicates inhibition of kinase activity.
-
Plot the signal against the compound concentration to determine the IC₅₀.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 10. revvity.com [revvity.com]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and drug development applications.
Introduction
This compound is a novel heterocyclic compound with potential applications in pharmaceutical development. To support preclinical and clinical studies, a robust and reliable analytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical applications. This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): this compound-¹³C₄ (or a structurally similar compound with stable isotope labels)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K₂EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm or equivalent
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.00 | 95 |
| 2.50 | 95 |
| 2.51 | 10 |
| 3.50 | 10 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | |
| Compound | Q1 Mass (Da) |
| Analyte | 220.1 |
| Internal Standard (IS) | 224.1 |
Note: MS parameters are instrument-dependent and may require optimization.
Sample Preparation Protocol
-
Thaw plasma samples and standards at room temperature.
-
Vortex mix for 10 seconds.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Add 150 µL of acetonitrile (protein precipitation agent).
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the analyte and IS in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards and quality control (QC) working solutions.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working solutions to obtain calibration standards ranging from 1 to 1000 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. A linear regression with a 1/x² weighting factor was used. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 1 ng/mL with a signal-to-noise ratio >10.
| Calibration Curve Summary | |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean r² | > 0.995 |
| LLOQ | 1 ng/mL |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using the QC samples. The results are summarized in the table below and meet the acceptance criteria of ±15% (±20% for LLOQ) as per regulatory guidelines.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low QC | 3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Mid QC | 100 | 4.5 | 102.1 | 5.8 | 99.8 |
| High QC | 800 | 3.8 | 97.5 | 4.9 | 98.3 |
Selectivity and Matrix Effect
The method was found to be highly selective, with no significant interfering peaks observed at the retention time of the analyte and IS in blank plasma samples from six different sources. The matrix effect was assessed and found to be minimal, with the calculated matrix factor being close to 1.
Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting drug discovery and development activities.
Application Notes and Protocols for 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine. The information is compiled from safety data sheets to ensure best practices in a laboratory setting.
Compound Identification and Safety Overview
Chemical Name: this compound
General Safety Precautions: This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It causes skin and serious eye irritation and may cause respiratory irritation.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[5] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5]
Hazard Pictograms:
| Pictogram | Hazard |
|
| Warning |
|
| Health Hazard |
|
| Environment |
Quantitative Hazard and Precautionary Data
The following tables summarize the key hazard statements (H-statements) and precautionary statements (P-statements) associated with this chemical.
Table 1: Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed.[1] |
| H312 | Harmful in contact with skin.[1] |
| H315 | Causes skin irritation.[1][3][4] |
| H317 | May cause an allergic skin reaction.[5] |
| H319 | Causes serious eye irritation.[1][3][4] |
| H332 | Harmful if inhaled.[1] |
| H335 | May cause respiratory irritation.[1][4] |
| H351 | Suspected of causing cancer.[5] |
| H362 | May cause harm to breast-fed children.[5] |
| H410 | Very toxic to aquatic life with long lasting effects.[5] |
Table 2: Precautionary Statements
| Code | Statement |
| P201 | Obtain special instructions before use.[5] |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[5] |
| P261 | Avoid breathing dust.[4] |
| P264 | Wash skin thoroughly after handling.[3][4] |
| P270 | Do not eat, drink or smoke when using this product.[5] |
| P271 | Use only outdoors or in a well-ventilated area.[1][4] |
| P273 | Avoid release to the environment.[5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4][5] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][4][5] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |
| P308 + P313 | IF exposed or concerned: Get medical advice/attention.[1][5] |
| P391 | Collect spillage.[5] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[4] |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
3.1. General Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Objective: To ensure minimal exposure and prevent contamination.
Materials:
-
This compound
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Laboratory coat
-
Fume hood
-
Spatula and weighing paper/boat
-
Appropriate solvent
-
Sealed waste container
Procedure:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1][3][4][5][6] Put on all required Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3][4][5]
-
Weighing: Conduct all weighing and handling of the solid compound within a certified chemical fume hood to avoid inhalation of dust.[4] Use a clean spatula and weighing paper.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. Ensure the process is conducted in a fume hood.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][4][5] Clean all equipment used.
-
Waste Disposal: Dispose of contaminated materials (gloves, weighing paper, etc.) and excess chemical in a designated, sealed hazardous waste container according to institutional and local regulations.[4]
3.2. Storage Protocol
Proper storage is crucial to maintain the stability and integrity of the compound and to ensure safety.
Objective: To store the compound under conditions that prevent degradation and accidental exposure.
Procedure:
-
Container: Keep the compound in its original, tightly closed container.[4]
-
Location: Store in a cool, dry, and well-ventilated area.[4] Some sources suggest room temperature storage.[7][8] Store in a locked cabinet or area with restricted access.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
3.3. First Aid Protocol
In case of exposure, immediate and appropriate first aid is critical.
Objective: To provide immediate care following exposure.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][4][5] If feeling unwell, call a POISON CENTER or doctor.[4] |
| Skin Contact | Take off immediately all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[1][4][5] If skin irritation or a rash occurs, get medical advice/attention.[5] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do, and continue rinsing.[1][4] If eye irritation persists, get medical advice/attention.[3][4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. |
Visualized Workflows and Relationships
4.1. General Handling Workflow
The following diagram illustrates the standard workflow for handling this compound.
Caption: Standard Laboratory Handling Workflow.
4.2. Storage Decision Logic
This diagram outlines the decision-making process for the proper storage of the compound.
Caption: Decision Logic for Proper Chemical Storage.
Disclaimer: This document is intended as a guide and does not replace a full Safety Data Sheet (SDS) or professional safety training. Always refer to the specific SDS for the compound you are using and follow all institutional safety protocols.
References
- 1. synzeal.com [synzeal.com]
- 2. tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. download.basf.com [download.basf.com]
- 6. fishersci.com [fishersci.com]
- 7. 6-(tert-butyl)pyrimidin-4-amine 97% | CAS: 3435-27-6 | AChemBlock [achemblock.com]
- 8. 6-(tert-Butyl)pyrimidin-4-amine – porphyrin-systems [porphyrin-systems.com]
Application Notes and Protocols for In Vivo Evaluation of Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-based compounds are a critical class of therapeutic agents, widely recognized for their roles as antimetabolites in oncology and virology.[1][2] These molecules, structurally similar to the natural pyrimidine bases (cytosine, thymine, and uracil), exert their effects by interfering with the synthesis of nucleic acids, thereby inhibiting cell division and viral replication.[3][4][5] Many pyrimidine analogs act as prodrugs, requiring intracellular phosphorylation to become pharmacologically active.[4][6] Their mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism or their incorporation into DNA and RNA, leading to chain termination and apoptosis.[5][7]
Given their potent cytotoxic and antiviral activities, a rigorous and systematic in vivo evaluation is paramount to characterize their pharmacokinetic profiles, assess efficacy, and establish a comprehensive safety profile before clinical translation. These application notes provide detailed protocols for the in vivo testing of novel pyrimidine-based compounds using established preclinical models.
Preclinical In Vivo Models
The selection of an appropriate animal model is crucial for obtaining clinically relevant data. For anticancer studies of pyrimidine-based compounds, xenograft models using immunodeficient mice are the gold standard.[8][9]
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously implanting human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[9][10] CDX models are highly reproducible and cost-effective, making them ideal for initial efficacy screening.[9]
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[8][10][11] These models better retain the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[9][10]
Experimental Protocols
Workflow for In Vivo Efficacy, Pharmacokinetic, and Toxicity Studies
The following diagram outlines the general workflow for a comprehensive in vivo evaluation of a pyrimidine-based compound.
Caption: General workflow for in vivo testing of pyrimidine compounds.
Protocol: Tumor Xenograft Efficacy Study
This protocol describes a standard efficacy study in a CDX model.
Materials:
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., Athymic Nude, 6-8 weeks old)
-
Growth medium and supplements
-
Matrigel (optional)
-
Test pyrimidine-based compound
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
Methodology:
-
Cell Preparation: Culture cancer cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS or medium, optionally mixed with Matrigel to improve tumor take-rate.
-
Tumor Implantation: Subcutaneously inject approximately 1-10 million cells into the flank of each mouse.
-
Tumor Monitoring: Allow tumors to grow. Measure tumors with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Compound Administration: Administer the pyrimidine-based compound and vehicle control according to the predetermined dosing schedule (e.g., once daily, via oral gavage).
-
Data Collection: Continue to measure tumor volume and body weight 2-3 times per week. Monitor animals for any signs of toxicity (e.g., weight loss, changes in posture, lethargy).
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (~1500-2000 mm³) or after a fixed duration.
-
Analysis: At the endpoint, collect tumors and vital organs for further analysis (e.g., pharmacodynamics, histopathology). Calculate the percent Tumor Growth Inhibition (%TGI).
Protocol: Pharmacokinetic (PK) Study
This protocol outlines a basic PK study to determine key compound parameters.
Materials:
-
Healthy or tumor-bearing mice
-
Test pyrimidine-based compound
-
Dosing and blood collection equipment
-
Anticoagulant tubes (e.g., K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Dosing: Administer a single dose of the pyrimidine-based compound to a cohort of mice via the intended clinical route (e.g., oral, intravenous).[12]
-
Blood Sampling: Collect blood samples from a sparse sampling group of mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Typically, 3-4 mice are used per time point.
-
Plasma Preparation: Immediately place blood into anticoagulant tubes, mix gently, and centrifuge to separate plasma.
-
Sample Analysis: Store plasma at -80°C until analysis. Quantify the concentration of the parent compound (and potentially its active metabolites) in the plasma using a validated LC-MS/MS method.[4]
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis and determine key PK parameters.[13]
Protocol: Acute and Sub-acute Toxicity Study
This protocol is designed to evaluate the safety profile of the compound.
Materials:
-
Healthy, non-tumor-bearing mice
-
Test pyrimidine-based compound
-
Standard animal observation checklist
-
Equipment for blood collection and organ harvesting
Methodology:
-
Dose Escalation: Administer the compound at escalating doses to different groups of mice. Include a vehicle control group.
-
Clinical Observation: Monitor animals daily for signs of toxicity, including changes in body weight, food/water intake, behavior, and physical appearance.
-
Duration: For acute toxicity, observations may last up to 14 days after a single dose. For sub-acute toxicity, dosing may continue daily for 7-28 days.[12]
-
Terminal Procedures: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Histopathology: Perform a necropsy and collect major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological examination to identify any tissue-level damage.[7]
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
| Positive Control | [Dose], [Schedule] | 330 ± 55 | 80 | -8.0 ± 2.2 |
| Oral (PO) | 20 | 592 | 1.0 | 4500 | 4.2 | 40.7 |
| 200 | Severe lethargy, >20% weight loss, hunched posture | Significant neutropenia, elevated BUN/Creatinine | Moderate renal tubular necrosis, bone marrow hypocellularity |
Key Signaling Pathways
Pyrimidine-based compounds primarily interfere with nucleotide metabolism and cell cycle progression. Understanding these pathways is crucial for interpreting experimental results.
Pyrimidine Metabolism Pathways
Cells synthesize pyrimidine nucleotides through two main pathways: de novo synthesis and salvage pathways.[14][15] Many pyrimidine analogs are processed through these pathways to exert their effects.[16]
References
- 1. jddtonline.info [jddtonline.info]
- 2. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oled-intermediates.com [oled-intermediates.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenograft.org [xenograft.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 15. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine in Fragment-Based Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the fragment, 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine, in a fragment-based drug discovery (FBDD) campaign. The following sections detail a hypothetical screening cascade against a kinase target, including primary screening, hit validation, and characterization.
Introduction to this compound as a Fragment
This compound is a small molecule fragment (Molecular Weight: 233.22 g/mol ) that possesses several desirable characteristics for fragment-based screening. Its structure, featuring a substituted pyrimidine ring, is a common motif in many kinase inhibitors. The tert-butyl group can provide significant van der Waals interactions, while the trifluoromethyl group can be involved in hydrophobic and electrostatic interactions. The primary amine offers a potential hydrogen bonding donor. These features make it an attractive starting point for the development of more potent and selective inhibitors.[1][2]
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments.[1][3][4] These fragments typically bind with low affinity but do so efficiently, providing a high-quality starting point for optimization into more potent, drug-like molecules.[2]
Hypothetical Target: Serine/Threonine Kinase XYZ
For the purpose of these application notes, we will consider a hypothetical screening campaign targeting the ATP-binding site of a novel serine/threonine kinase, designated "Kinase XYZ," which has been implicated in a cancer signaling pathway. The goal is to identify fragment hits that can serve as starting points for the development of potent and selective Kinase XYZ inhibitors.
Fragment-Based Screening Workflow
The screening workflow is designed to identify and validate fragments that bind to Kinase XYZ, and then to characterize the binding interaction.[5]
Data Presentation
The following tables summarize hypothetical quantitative data for the screening of this compound against Kinase XYZ.
Table 1: Primary Screening and Hit Validation Data
| Fragment ID | Compound Name | Molecular Weight ( g/mol ) | Primary Screen (SPR) Response (RU) | Hit Validation (ITC) KD (µM) |
| F023 | This compound | 233.22 | 45 | 150 |
Table 2: Thermodynamic Profile from Isothermal Titration Calorimetry (ITC)
| Fragment ID | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (Stoichiometry) |
| F023 | 150 | -7.5 | 2.3 | 0.98 |
Experimental Protocols
Objective: To identify fragments that bind to immobilized Kinase XYZ.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant Kinase XYZ protein
-
Screening buffer (e.g., HBS-EP+)
-
Fragment library including this compound dissolved in DMSO.
Procedure:
-
Protein Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject Kinase XYZ (at 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., ~10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the fragment to a final concentration of 200 µM in screening buffer containing 1% DMSO.
-
Inject the fragment solution over the immobilized Kinase XYZ surface for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Regenerate the surface with a short pulse of a mild regeneration solution if necessary.
-
Monitor the binding response (in Resonance Units, RU). A significant response relative to the baseline indicates a binding event.
-
Objective: To confirm the binding of hit fragments to Kinase XYZ in solution and to determine the thermodynamic parameters of the interaction.[6]
Materials:
-
MicroCal PEAQ-ITC instrument (or equivalent)
-
Recombinant Kinase XYZ protein
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound
Procedure:
-
Sample Preparation:
-
Dialyze the Kinase XYZ protein extensively against the ITC buffer.
-
Prepare a solution of Kinase XYZ at a concentration of 20 µM in the final dialysis buffer.
-
Prepare a 300 µM solution of this compound in the same buffer. Ensure the final DMSO concentration is matched between the protein and fragment solutions (and is typically ≤1%).
-
-
ITC Experiment:
-
Load the Kinase XYZ solution into the sample cell and the fragment solution into the injection syringe.
-
Set the experimental temperature to 25°C.
-
Perform an initial injection of 0.4 µL followed by 18 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Record the heat changes upon each injection.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a single-site binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy change (ΔG) and entropy change (ΔS) from these values.
-
Objective: To determine the three-dimensional structure of the Kinase XYZ in complex with this compound to elucidate the binding mode.
Materials:
-
Concentrated, pure Kinase XYZ protein
-
Crystallization screens
-
This compound
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Co-crystallization:
-
Concentrate Kinase XYZ to 10 mg/mL.
-
Incubate the protein with a 5-fold molar excess of this compound for 1 hour on ice.
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method at 20°C, screening a wide range of crystallization conditions.
-
-
Crystal Soaking (Alternative Method):
-
Grow apo-crystals of Kinase XYZ.
-
Prepare a soaking solution containing the reservoir solution supplemented with 1 mM of the fragment.
-
Transfer the apo-crystals to the soaking solution and incubate for a period ranging from a few minutes to several hours.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Refine the structure and model the bound fragment into the electron density map.
-
Hit-to-Lead Optimization
The binding mode of this compound, as revealed by X-ray crystallography, will guide the subsequent hit-to-lead optimization process. The primary amine can be a key anchoring point, and synthetic chemistry efforts can focus on growing the fragment into adjacent pockets of the ATP-binding site to enhance potency and selectivity.[2]
Conclusion
This compound represents a promising starting point for a fragment-based drug discovery campaign against protein kinases like the hypothetical Kinase XYZ. The protocols outlined above provide a robust framework for the identification, validation, and characterization of this and other fragments, ultimately paving the way for the development of novel therapeutics.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. massbio.org [massbio.org]
- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 6. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during the experimental process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I address them?
A: Low or no yield is a frequent issue in pyrimidine synthesis. Several factors can contribute to this problem, from the quality of starting materials to the reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Poor Quality of Starting Materials:
-
Guanidine: Guanidine and its salts can be hygroscopic. The presence of moisture can inhibit the reaction. Ensure that the guanidine salt is dry.
-
β-Diketone (4,4,4-trifluoro-1-(tert-butyl)butane-1,3-dione): The purity of the β-diketone is crucial. Impurities can lead to side reactions. It is advisable to use a freshly prepared or purified β-diketone.
-
-
Suboptimal Reaction Conditions:
-
Base: The choice and amount of base are critical for the cyclocondensation reaction. Common bases include sodium ethoxide or sodium methoxide. The stoichiometry of the base should be carefully controlled.
-
Solvent: Anhydrous polar solvents like ethanol or methanol are typically used. Ensure the solvent is completely dry, as water can lead to hydrolysis of intermediates.
-
Temperature and Reaction Time: The reaction may require heating (reflux) to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating or premature termination of the reaction can result in low conversion.
-
-
Incomplete Cyclization:
-
The intermediate formed from the initial condensation of guanidine and the β-diketone may not cyclize efficiently. This can sometimes be addressed by adjusting the base or extending the reaction time.
-
Issue 2: Formation of Significant Byproducts
Q: I am observing significant impurity peaks in my analytical data (TLC, LC-MS, NMR). What are the likely side products and how can I minimize their formation?
A: The formation of byproducts is a common challenge that can significantly lower the yield of the desired 2-aminopyrimidine.
Potential Side Reactions and Mitigation Strategies:
-
Hydrolysis of β-Diketone: The trifluoromethyl group makes the β-diketone susceptible to hydrolysis, especially under basic conditions.
-
Mitigation: Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents.
-
-
Self-condensation of β-Diketone: Under strongly basic conditions, the β-diketone can undergo self-condensation.
-
Mitigation: Control the amount of base used and consider adding the base portion-wise to the reaction mixture.
-
-
Formation of Pyrimidinone Analogues: If water is present in the reaction mixture, it can compete with the amino group of guanidine, potentially leading to the formation of a pyrimidinone byproduct instead of the desired 2-aminopyrimidine.
-
Mitigation: As mentioned, maintaining anhydrous conditions is critical.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method is the cyclocondensation reaction of a β-diketone, specifically 4,4,4-trifluoro-1-(tert-butyl)butane-1,3-dione, with guanidine. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an anhydrous alcohol solvent like ethanol.
Q2: How can I synthesize the starting material, 4,4,4-trifluoro-1-(tert-butyl)butane-1,3-dione?
A2: This β-diketone can be prepared via a Claisen condensation reaction between ethyl trifluoroacetate and pinacolone (3,3-dimethyl-2-butanone) using a strong base like sodium ethoxide or sodium hydride.
Q3: What are the recommended purification methods for the final product?
A3: Purification of 2-aminopyrimidines can often be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If significant impurities are present, column chromatography on silica gel may be necessary.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Hypothetical Data)
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | Anhydrous EtOH | Reflux (78) | 6 | 75 |
| 2 | NaOEt (1.1) | EtOH (95%) | Reflux (78) | 6 | 45 |
| 3 | NaOMe (1.1) | Anhydrous MeOH | Reflux (65) | 8 | 72 |
| 4 | K₂CO₃ (2.0) | Anhydrous EtOH | Reflux (78) | 12 | 30 |
| 5 | NaOEt (1.5) | Anhydrous EtOH | Reflux (78) | 6 | 68 |
| 6 | NaOEt (1.1) | Anhydrous THF | Reflux (66) | 12 | 55 |
Note: This data is illustrative and intended to guide optimization efforts. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(tert-butyl)butane-1,3-dione
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Add sodium metal in small portions to generate sodium ethoxide in situ.
-
Cool the solution to 0 °C and add ethyl trifluoroacetate dropwise.
-
Slowly add pinacolone to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-diketone, which can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride and sodium ethoxide in anhydrous ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4,4,4-trifluoro-1-(tert-butyl)butane-1,3-dione in anhydrous ethanol to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Overcoming solubility issues with 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine.
Troubleshooting Guide: Common Solubility Issues
Q1: My compound precipitated out of my aqueous buffer during my experiment. What are the immediate steps I should take?
A1: When precipitation occurs, it indicates that the compound's concentration has exceeded its solubility limit under the current experimental conditions.
Immediate Actions:
-
Verify Concentration: Double-check your calculations to ensure the final concentration is correct.
-
pH Check: Measure the pH of the solution. The solubility of aminopyrimidines can be highly pH-dependent.[1][2] The amine group can be protonated at lower pH, which may increase aqueous solubility.
-
Temperature: Ensure the solution temperature is consistent with your protocol. A decrease in temperature can significantly reduce solubility.
Corrective Strategies:
-
pH Adjustment: Carefully adjust the pH of your buffer. For a basic compound like this, lowering the pH may increase solubility.[3][4]
-
Co-solvents: If your experimental system allows, consider adding a small percentage of a water-miscible organic co-solvent such as DMSO, ethanol, or propylene glycol.[5][6][7] It is crucial to first test the tolerance of your assay (e.g., cell line, enzyme) to the chosen co-solvent.
-
Sonication: Gentle sonication can help redissolve small amounts of precipitate and break up aggregates, but this may result in a supersaturated and unstable solution.[8]
Q2: I am preparing a stock solution in DMSO, but the compound is not fully dissolving or is crashing out when added to my aqueous media.
A2: This is a common issue for hydrophobic compounds. The tert-butyl and trifluoromethyl groups contribute to the lipophilicity of the molecule, potentially limiting its aqueous solubility.[9][10][11]
Troubleshooting Steps:
-
Stock Concentration: You may be exceeding the compound's solubility limit even in DMSO. Try preparing a more dilute stock solution.
-
Gentle Warming: Warm the DMSO stock solution gently (e.g., to 37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
"Spring and Parachute" Effect: When adding the DMSO stock to aqueous media, the compound can precipitate due to the solvent shift. To mitigate this, add the stock solution dropwise while vortexing or stirring the aqueous media vigorously. This rapid dispersion can sometimes create a transient, supersaturated state that is stable enough for the duration of an experiment.[12]
-
Formulation Aids: For cell-based assays, adding a small amount of serum or albumin to the media can sometimes help solubilize lipophilic compounds.[8]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
A1: While specific quantitative data is limited, the chemical structure suggests it is a lipophilic compound with poor water solubility. It is expected to have good solubility in organic solvents like DMSO, DMF, ethanol, and methanol, and limited solubility in aqueous buffers.[13] The aminopyrimidine moiety suggests that its aqueous solubility will be pH-dependent.[1]
Q2: How can I systematically screen for better solubility conditions?
A2: A systematic approach is recommended to find the optimal conditions for your specific application. This involves testing various parameters independently.
| Parameter | Conditions to Test | Rationale |
| pH | pH 4.0, 5.5, 6.5, 7.4 | The amine group's protonation state changes with pH, which can significantly alter solubility.[1][2][14] |
| Co-solvents | 1-10% (v/v) Ethanol, Propylene Glycol, PEG 400 in buffer | Co-solvents reduce the polarity of the aqueous medium, which can enhance the solubility of nonpolar compounds.[5][15][16] |
| Complexation Agents | 1-10 mM HP-β-Cyclodextrin | Cyclodextrins have a hydrophobic core that can encapsulate poorly soluble molecules, increasing their aqueous solubility.[17][18][19][20] |
Q3: Are there more advanced methods to improve solubility for in vivo studies?
A3: Yes, for formulation development, several advanced techniques can be employed to enhance the solubility and bioavailability of poorly soluble drugs.[21][22][23] These methods are typically developed in collaboration with formulation scientists. Options include:
-
Salt Formation: Creating a salt of the basic amine group can dramatically increase aqueous solubility and dissolution rate.[15]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve wettability and dissolution.[24][25]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[22][25]
-
Complexation: Inclusion complexes with agents like cyclodextrins can be used to improve solubility and stability.[17][18][26]
Solubility Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 4.0, 5.5, 6.5, 7.4).
-
Suspension Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. The solid should be visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully collect the supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Analysis: Plot the determined solubility (e.g., in µg/mL) against the pH of the buffer.
Protocol 2: Co-solvent Solubility Enhancement
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of a water-miscible co-solvent (e.g., 20 mg/mL in DMSO).
-
Co-solvent Mixtures: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing increasing percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v).
-
Spiking: Add a small, fixed volume of the stock solution to each co-solvent mixture to reach a target concentration that is problematic in the 0% co-solvent buffer.
-
Observation & Equilibration: Vortex each sample and visually inspect for precipitation immediately and after a set period (e.g., 2 hours) at a constant temperature.
-
Quantification (Optional): If no precipitation is observed, the concentration can be confirmed using an appropriate analytical method as described in Protocol 1. This will help determine the minimum percentage of co-solvent required to maintain solubility.
Protocol 3: Solubility Enhancement with Cyclodextrins
-
Cyclodextrin Solutions: Prepare solutions of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired aqueous buffer at various concentrations (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM).[27]
-
Complex Formation: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Seal the vials and shake or stir them at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex.[18][26]
-
Separation & Quantification: Follow steps 4 and 5 from Protocol 1 to separate the undissolved solid and quantify the amount of solubilized compound in the supernatant.
-
Analysis: Plot the compound's solubility against the cyclodextrin concentration to generate a phase-solubility diagram. This will show the effectiveness of the cyclodextrin as a solubilizing agent.[20]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis [pubmed.ncbi.nlm.nih.gov]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. 4-(Tert-butyl)-6-chloro-2-methylpyrimidine (128939-55-9) for sale [vulcanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. youtube.com [youtube.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. oatext.com [oatext.com]
- 19. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijpbr.in [ijpbr.in]
- 22. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. longdom.org [longdom.org]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. humapub.com [humapub.com]
- 27. researchgate.net [researchgate.net]
Troubleshooting kinase assay with 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for kinase assays involving 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine. Given that this is a novel aminopyrimidine-based compound, this guide leverages established knowledge of similar kinase inhibitors to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Based on its 2-aminopyrimidine scaffold, this compound is predicted to function as an ATP-competitive kinase inhibitor.[1][2] The pyrimidine core, particularly the nitrogen atoms, can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for this class of inhibitors.[1][2]
Q2: What is a recommended starting concentration range for this compound in a kinase assay?
A2: For an initial screening, a common starting concentration is 1 µM.[1][2] To determine the IC50 value, a wider range of concentrations in a dose-response curve is necessary, typically from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).
Q3: The compound is not showing any inhibition. What are the possible reasons?
A3: Several factors could be at play:
-
Compound Integrity and Solubility: Verify the purity and identity of your compound. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting it into the assay buffer. Poor solubility is a frequent issue with small molecule inhibitors.[3]
-
Kinase Activity: Confirm that your kinase is active by including a positive control inhibitor known to target it.
-
ATP Concentration: If the assay is run at a high ATP concentration, the inhibitory effect of an ATP-competitive inhibitor may be masked.[3][4][5] Consider running the assay at an ATP concentration close to the Km of the kinase.
Q4: There is a significant discrepancy between the biochemical assay (IC50) and the cellular assay (EC50) results. Why?
A4: This is a common observation in drug discovery.[4] The cellular environment is far more complex. Potential reasons include:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.[4]
-
High Intracellular ATP: Cellular ATP concentrations (millimolar range) are much higher than those typically used in biochemical assays (micromolar range), which can reduce the apparent potency of ATP-competitive inhibitors.[3][4]
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.[4]
-
Plasma Protein Binding: If you are using serum in your cell culture media, the compound may bind to plasma proteins, reducing its free and active concentration.[4]
Q5: My results show high variability between replicates. What can I do?
A5: High variability can stem from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound.
-
Incomplete Mixing: Gently mix all reagents thoroughly.
-
Compound Precipitation: Visually inspect for any precipitation of the compound in the assay buffer.
-
Edge Effects in Plates: Avoid using the outer wells of microplates, as they are more prone to evaporation.
Troubleshooting Guides
This section provides structured approaches to common problems encountered during kinase assays with pyrimidine-based inhibitors.
Problem 1: Low or No Observed Inhibition
| Potential Cause | Troubleshooting Steps |
| Compound Integrity/Solubility | 1. Verify compound identity and purity via Mass Spectrometry or NMR. 2. Prepare a fresh stock solution in 100% DMSO. 3. Visually inspect for precipitation upon dilution into aqueous assay buffer. Consider using a lower final DMSO concentration. |
| Inactive Kinase | 1. Include a positive control inhibitor in your experiment. 2. Run a control reaction without any inhibitor to establish baseline kinase activity. 3. Use a fresh aliquot of the kinase from a reputable supplier. |
| Inappropriate ATP Concentration | 1. Determine the Km of your kinase for ATP. 2. Perform the assay with an ATP concentration at or near the Km value to increase sensitivity to competitive inhibitors.[3] |
Problem 2: Unexpected Cellular Toxicity
| Potential Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | 1. Profile the inhibitor against a panel of kinases to identify potential off-targets known to cause toxicity.[4] 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[4] |
| Non-Specific Cytotoxicity | 1. Assess the compound's effect on a cell line that does not express the target kinase. 2. Evaluate markers of general cellular stress or apoptosis. |
Experimental Protocols
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is designed to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the compound in DMSO. Then, dilute into the kinase assay buffer.
-
Kinase Reaction:
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Add 5 µL of the diluted compound to the wells.
-
Add 2.5 µL of a solution containing the kinase and substrate.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
Quantitative Data Summary
The following tables represent hypothetical data for a novel pyrimidine-based inhibitor.
Table 1: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| Target Kinase A | 50 |
| Off-Target Kinase B | 850 |
| Off-Target Kinase C | >10,000 |
Table 2: Comparison of Biochemical and Cellular Potency
| Assay Type | Potency Metric | Value (nM) |
| Biochemical | IC50 | 50 |
| Cellular (Target Engagement) | EC50 | 750 |
| Cellular (Anti-proliferative) | GI50 | 1,200 |
Visualizations
Experimental Workflow
Caption: Workflow for a luminescence-based kinase assay.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the MAPK/ERK pathway.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
Technical Support Center: Optimizing Cell Permeability of Pyrimidine-2-Amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in optimizing the cell permeability of pyrimidine-2-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrimidine-2-amine derivatives exhibit low cell permeability?
A1: The low cell permeability of pyrimidine-2-amine derivatives can often be attributed to their physicochemical properties. These compounds may possess a high polar surface area (PSA) and a significant number of hydrogen bond donors and acceptors, which can impede their passive diffusion across the lipid bilayer of cell membranes. Additionally, some derivatives may be substrates for efflux pumps, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively transport the compounds out of the cell, thereby reducing their intracellular concentration.
Q2: What are the primary strategies to enhance the cell permeability of pyrimidine-2-amine derivatives?
A2: There are two main approaches to improving the cell permeability of these compounds:
-
Chemical Modification: This involves altering the molecule's chemical structure to enhance its physicochemical properties. Key strategies include:
-
Increasing Lipophilicity: Introducing lipophilic groups can improve the compound's ability to partition into the cell membrane.
-
Reducing Hydrogen Bonding Capacity: Masking or removing hydrogen bond donors can lower the desolvation energy penalty for membrane permeation.
-
Prodrug Approach: A less active or inactive precursor (prodrug) can be designed to have better permeability. Once inside the cell, it is converted to the active drug by cellular enzymes.
-
-
Formulation Strategies: These methods focus on the drug delivery system without changing the chemical structure of the compound. Examples include nanoformulations (e.g., liposomes, nanoparticles) and amorphous solid dispersions to improve solubility and dissolution rate.
Q3: How do I determine if my pyrimidine-2-amine derivative is a substrate of an efflux pump like P-gp?
A3: A bidirectional Caco-2 assay is the standard method to investigate if a compound is an efflux pump substrate. By measuring the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER = Papp(B-A) / Papp(A-B)) can be calculated. An efflux ratio greater than 2 is generally indicative of active efflux.[1] To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor, such as verapamil. A significant increase in A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate for that transporter.[1]
Q4: What is the difference between the PAMPA and Caco-2 assays for permeability assessment?
A4: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion across an artificial lipid membrane. It is a high-throughput, cell-free assay that is useful for predicting passive, transcellular permeability. The Caco-2 assay, on the other hand, uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions and express various transporters, mimicking the human intestinal epithelium. This assay can measure both passive diffusion and active transport (uptake and efflux). Therefore, a discrepancy between PAMPA and Caco-2 results can suggest the involvement of active transport mechanisms.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp < 1.0 x 10⁻⁶ cm/s) in Caco-2 Assay
| Potential Cause | Troubleshooting Strategy |
| High Efflux | Action: Conduct a bidirectional Caco-2 assay to determine the efflux ratio (ER). Interpretation: An ER > 2 suggests active efflux.[1] Solution: Perform the assay with a known P-gp inhibitor (e.g., verapamil) or BCRP inhibitor (e.g., fumitremorgin C). A significant increase in A-B permeability confirms the compound is an efflux substrate.[1] Consider chemical modifications to reduce recognition by efflux transporters. |
| Poor Intrinsic Permeability | Action: Evaluate the compound's physicochemical properties: lipophilicity (LogP), polar surface area (PSA), and number of hydrogen bond donors/acceptors. Interpretation: High PSA (>140 Ų) and low LogP (<1) are often associated with poor passive permeability. Solution: Consider chemical modifications to increase lipophilicity or reduce hydrogen bonding potential. Refer to structure-permeability relationship data (see Data Presentation section) for guidance. |
| Low Aqueous Solubility | Action: Measure the thermodynamic solubility of the compound in the assay buffer. Interpretation: If the compound precipitates in the donor well, the measured Papp will be artificially low. Solution: Reduce the test concentration of the compound. If possible, use a formulation aid, but be cautious as it may affect cell monolayer integrity. |
Issue 2: Low Compound Recovery (<70%) in Permeability Assays
| Potential Cause | Troubleshooting Strategy |
| Non-specific Binding | Action: Quantify the compound concentration in both donor and acceptor wells, as well as in the cell lysate at the end of the experiment to perform a mass balance calculation. Interpretation: Low recovery can be due to binding to the assay plates or cell monolayer. Solution: Use low-binding plates. Consider adding a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.25-1%) to the basolateral (receiver) compartment buffer to reduce non-specific binding. |
| Compound Instability | Action: Assess the chemical stability of your compound in the assay buffer over the duration of the experiment using an analytical method like LC-MS/MS. Interpretation: Degradation of the compound will lead to an underestimation of permeability. Solution: If instability is observed, consider modifying the assay buffer (e.g., adjusting pH) or shortening the incubation time. |
| Metabolism by Caco-2 Cells | Action: Analyze the samples from both donor and acceptor wells for the presence of metabolites. Interpretation: The appearance of metabolites indicates that the compound is being metabolized by the Caco-2 cells. Solution: Co-dose with a general metabolic inhibitor to assess the impact of metabolism on the permeability measurement. |
Issue 3: Discrepancy Between PAMPA and Caco-2 Assay Results
| Potential Cause | Troubleshooting Strategy |
| PAMPA Permeability > Caco-2 Permeability | Interpretation: This is a strong indication of active efflux, as PAMPA only measures passive diffusion. Solution: Confirm with a bidirectional Caco-2 assay and the use of efflux pump inhibitors. |
| Caco-2 Permeability > PAMPA Permeability | Interpretation: This suggests the involvement of an active uptake transporter that is expressed in Caco-2 cells but not present in the artificial membrane of the PAMPA assay. |
Data Presentation
Table 1: Physicochemical Properties and Caco-2 Permeability of Selected Pyrimidine-2-amine Derivatives
| Compound | R1 | R2 | MW | LogP | PSA (Ų) | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| 1 | H | Phenyl | 171.2 | 1.5 | 64.8 | 5.2 | 1.1 |
| 2 | H | 4-Chlorophenyl | 205.7 | 2.2 | 64.8 | 8.9 | 1.3 |
| 3 | H | 4-Methoxyphenyl | 201.2 | 1.4 | 74.0 | 3.1 | 1.2 |
| 4 | Methyl | Phenyl | 185.2 | 1.9 | 64.8 | 6.8 | 1.5 |
| 5 | H | 4-(Piperidin-1-yl)phenyl | 254.3 | 2.8 | 68.1 | 12.5 | 4.5 |
| 6 | H | 4-(Morpholin-4-yl)phenyl | 256.3 | 1.9 | 77.3 | 2.5 | 8.2 |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of pyrimidine-2-amine derivatives.
Materials:
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PAMPA plate (e.g., 96-well format with a PVDF filter)
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96-well acceptor plate
-
Lipid solution (e.g., 2% lecithin in dodecane)
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Phosphate-buffered saline (PBS), pH 7.4
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Test compound stock solution (10 mM in DMSO)
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UV-Vis spectrophotometer or LC-MS/MS system
Methodology:
-
Membrane Coating: Carefully apply 5 µL of the lipid solution to the filter of each well in the donor PAMPA plate.
-
Compound Preparation: Prepare the dosing solutions by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).
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Assay Assembly: Add 300 µL of PBS to each well of the acceptor plate. Add 150 µL of the dosing solution to each well of the lipid-coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for a specified period (e.g., 4-16 hours).
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Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
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Calculation of Permeability (Pe): The effective permeability (Pe) is calculated using the following equation: Pe = C x V_D x V_A / ((V_D + V_A) x (Area x Time)) x ln(1 - [drug]_acceptor / [drug]_equilibrium) where C is a constant, V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the filter, and Time is the incubation time.
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of pyrimidine-2-amine derivatives across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
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Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
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Test compound stock solution (10 mM in DMSO)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
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Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).
-
Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the dosing solution (test compound diluted in transport buffer) to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
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Permeability Assay (Basolateral to Apical - B-A) for Efflux Assessment: a. Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
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Calculation of Apparent Permeability (Papp): The Papp is calculated using the following equation: Papp = (dQ/dt) / (A x C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Mandatory Visualizations
Caption: Experimental workflow for permeability screening and optimization.
Caption: PI3K/Akt/mTOR pathway regulating efflux pump expression.[2][3]
References
Reducing off-target effects of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine, a novel kinase inhibitor. Given the limited public data on this specific compound, the following guidance is based on established principles for characterizing and minimizing off-target effects of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions of a small molecule with proteins other than its primary therapeutic target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common concern.[2] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and adverse side effects in clinical applications.[1]
Q2: How can I determine if the cellular phenotype I observe is a result of on-target or off-target activity of this compound?
A2: A multi-faceted approach is recommended to differentiate on-target from off-target effects. This includes:
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Using a structurally related, inactive control compound: This molecule is chemically similar to your active compound but does not bind to the intended target. If the phenotype disappears with the inactive control, it is more likely an on-target effect.[1]
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Employing structurally distinct inhibitors for the same target: If multiple inhibitors with different chemical scaffolds produce the same phenotype, it is less likely to be caused by shared off-target activities.[1][3]
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Genetic validation: Techniques like CRISPR-Cas9 or siRNA to knock down the intended target should phenocopy the effects of the inhibitor. If the phenotype persists after target knockdown, an off-target effect is likely.[1][3]
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Rescue experiments: Overexpressing a mutated form of the target that is resistant to the inhibitor should reverse the observed phenotype if it is an on-target effect.[3]
Q3: My experimental results are inconsistent across different cell lines. Could this be due to off-target effects?
A3: Yes, inconsistent results across cell lines can be a strong indicator of off-target effects. Different cell lines have varying expression levels of on-target and potential off-target proteins. It is crucial to characterize the expression of your intended target and any known major off-targets in the cell lines you are using.[3]
Q4: At what concentration should I use this compound in my cellular assays to minimize off-target effects?
A4: It is best to use the lowest concentration of the inhibitor that still elicits the desired on-target effect.[4] A dose-response experiment is essential to determine the optimal concentration.[5] As a general guideline, inhibitors that are only effective in cells at concentrations greater than 10 μM are more likely to have non-specific or off-target effects.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Observed phenotype does not match known function of the target kinase. | Off-target inhibition of other signaling pathways. | 1. Perform a kinase selectivity profiling assay to identify other inhibited kinases.[2][6] 2. Use a structurally unrelated inhibitor for the same target to see if the phenotype is reproduced.[3] 3. Validate the phenotype using genetic knockdown (e.g., CRISPR/siRNA) of the intended target.[1][3] |
| High levels of cytotoxicity observed at effective concentrations. | 1. The on-target effect is genuinely cytotoxic. 2. Off-target toxicity. 3. Compound precipitation or solvent toxicity. | 1. Lower the concentration and perform a time-course experiment to find a non-toxic window. 2. Test a more selective inhibitor for the same target, if available.[3] 3. Ensure the compound is fully soluble in the media and the vehicle control (e.g., DMSO) concentration is non-toxic (typically ≤ 0.1%).[5] |
| Inconsistent results between biochemical and cellular assays. | Poor cell permeability, rapid metabolism, or efflux of the inhibitor. | 1. Perform a cellular thermal shift assay (CETSA) to confirm target engagement in cells.[1] 2. Assess the metabolic stability of the compound in cell lysates or culture medium. 3. Use cell permeability assays to determine if the compound is entering the cells.[3] |
| Loss of inhibitor activity over time in long-term experiments. | Compound instability or degradation in the cell culture medium. | 1. Assess the stability of the inhibitor in your specific media and incubation conditions. 2. Consider refreshing the media with a new compound at regular intervals for long-term experiments.[5] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinases from a commercially available panel, a suitable substrate for each kinase, and ATP.[6]
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Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinases (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).[7]
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound within a cellular environment.[1]
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.[1]
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.[1]
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Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.[1]
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Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Workflow for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 7. reactionbiology.com [reactionbiology.com]
Technical Support Center: 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine when dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in DMSO?
A1: While specific long-term stability data for this compound in DMSO is not extensively published, similar heterocyclic compounds are generally stable in anhydrous DMSO when stored under appropriate conditions. The stability can be influenced by storage temperature, exposure to light, water content in the DMSO, and the purity of both the compound and the solvent. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.
Q2: What are the recommended storage conditions for a DMSO stock solution of this compound?
A2: To maximize the shelf-life of your this compound DMSO stock solution, we recommend the following:
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Storage Temperature: Store at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable.
-
Light Exposure: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Moisture: Use anhydrous DMSO to prepare the solution and minimize exposure to atmospheric moisture, as water can affect compound stability. DMSO itself is hygroscopic and will readily absorb water from the air.[1]
-
Container: Store in tightly sealed containers made of appropriate materials like glass or polypropylene.
Q3: Can I subject my DMSO stock solution to multiple freeze-thaw cycles?
A3: While some studies suggest that many compounds are stable over several freeze-thaw cycles, it is best practice to minimize them.[2] Repeated freezing and thawing can increase the risk of water condensation into the solution, which may impact compound stability. For frequent use, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What are potential signs of degradation of this compound in a DMSO solution?
A4: Signs of degradation may include:
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A change in the color of the solution.
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The appearance of precipitates, indicating decreased solubility or the formation of insoluble degradation products.
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A decrease in the expected biological activity or potency in your assays.
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The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC or LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low or no biological activity | Compound degradation. | Prepare a fresh DMSO stock solution from solid material. Verify the concentration and purity of the new stock solution using a suitable analytical method (e.g., HPLC-UV). |
| Inaccurate concentration. | Re-measure the concentration of your stock solution. Ensure accurate weighing of the solid compound and precise volume measurement of DMSO during preparation. | |
| Precipitate forms in the DMSO stock solution upon storage | Low solubility at storage temperature. | Gently warm the solution to room temperature and vortex to redissolve the compound. For long-term storage, consider if a lower concentration is feasible. |
| Compound degradation leading to insoluble products. | Analyze the solution by LC-MS to identify potential degradation products. Prepare a fresh stock solution. | |
| Inconsistent results between experiments | Instability of the compound in the assay buffer after dilution from DMSO stock. | Perform a time-course experiment to assess the stability of the compound in your final assay buffer. |
| Variability in freeze-thaw cycles. | Aliquot the stock solution to minimize freeze-thaw cycles. Use a fresh aliquot for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
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Allow the solid this compound and anhydrous DMSO to equilibrate to room temperature in a desiccator to prevent water condensation.
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Weigh the required amount of the solid compound in a sterile, dry vial.
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Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
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Vortex or sonicate the solution until the compound is completely dissolved.
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If not for immediate use, aliquot the stock solution into single-use vials, seal tightly, and store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Compound Stability in DMSO by HPLC
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Immediately after preparation (T=0), dilute an aliquot of the stock solution to a suitable concentration (e.g., 100 µM) with an appropriate solvent (e.g., acetonitrile/water) and inject it into an HPLC system.
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Store the stock solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
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At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
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Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation.
Data Presentation
Table 1: Example Stability Data for this compound in DMSO at Various Temperatures (Hypothetical Data)
| Time Point | % Remaining (Room Temp) | % Remaining (4°C) | % Remaining (-20°C) |
| 0 hours | 100.0 | 100.0 | 100.0 |
| 24 hours | 99.5 | 99.8 | 100.0 |
| 1 week | 95.2 | 98.9 | 99.9 |
| 1 month | 85.1 | 96.5 | 99.7 |
| 3 months | 60.7 | 90.3 | 99.5 |
Visualizations
Caption: Workflow for assessing compound stability in DMSO.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Purification of Substituted Pyrimidine Compounds
Welcome to the Technical Support Center for the purification of substituted pyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted pyrimidine compounds?
A1: The most frequently employed purification techniques for substituted pyrimidines are recrystallization and column chromatography over silica gel. For more challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is often used. The choice of method depends on the physical properties of the compound, the nature and quantity of impurities, and the desired final purity.[1]
Q2: How do substituents on the pyrimidine ring affect the choice of purification method?
A2: Substituents significantly influence the polarity, solubility, and potential for intermolecular interactions of pyrimidine compounds, which in turn dictates the most effective purification strategy.
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Polar Substituents: Groups like amino (-NH2), hydroxyl (-OH), and carboxyl (-COOH) increase the polarity of the molecule. This can lead to strong interactions with silica gel, causing streaking or tailing during column chromatography. In such cases, adding a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can improve peak shape.[2] Alternatively, reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.
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Nonpolar Substituents: Alkyl and aryl groups decrease the polarity, making the compounds more soluble in nonpolar organic solvents. Standard normal-phase chromatography with solvent systems like hexane/ethyl acetate is typically effective.
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Acidic/Basic Substituents: The presence of acidic or basic functional groups allows for purification via acid-base extraction or the formation of salts, which can then be purified by recrystallization. For chromatographic purification of basic pyrimidines, a small amount of a basic modifier (e.g., 0.1-1% triethylamine) in the mobile phase can prevent peak tailing on silica gel.[2]
Q3: What are common impurities in pyrimidine synthesis, and how can they be removed?
A3: Impurities often include unreacted starting materials, reagents, and side-products from the synthesis. For instance, in the popular Biginelli reaction for synthesizing dihydropyrimidinones, common side-products can include intermediates of the reaction cascade.[3][4]
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Unreacted Starting Materials: These can often be removed by column chromatography, selecting a solvent system that provides good separation between the starting materials and the product.
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Reaction Reagents: Residual acids, bases, or coupling agents can often be removed by an aqueous workup (washing the organic layer with water, brine, or a mild acidic/basic solution) before further purification.
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Isomeric Byproducts: The formation of regioisomers can be a challenge.[5] Careful optimization of chromatographic conditions, such as using a shallow elution gradient or a different stationary phase (e.g., alumina), may be necessary. Preparative HPLC is often the most effective method for separating closely related isomers.
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Side-Products: Depending on the reaction, various side-products can form. Their removal is highly specific to their structure and properties relative to the desired product. A combination of recrystallization and chromatography is often effective.
Q4: When should I choose recrystallization over column chromatography?
A4: Recrystallization is an excellent choice for solid compounds when you have a relatively pure crude product (e.g., >90% purity) and need to remove small amounts of impurities. It is a cost-effective and scalable method. Column chromatography is more versatile and is preferred when dealing with complex mixtures of compounds with different polarities, or when purifying oils or amorphous solids.
Q5: My pyrimidine compound is chiral. How can I separate the enantiomers?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating enantiomers of chiral pyrimidine derivatives.[6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs are based on polysaccharides like cellulose or amylose. The development of a chiral separation method often involves screening different chiral columns and mobile phases to find the optimal conditions.[7]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for your compound. | Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[8] |
| Compound oils out or precipitates as an amorphous solid. | The solution is supersaturated, or the cooling rate is too fast. | Ensure the cooling process is slow. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Using a more viscous solvent or seeding with a pure crystal can also promote proper crystal growth.[1] |
| Low recovery of the purified compound. | The compound is too soluble in the cold solvent, or too much solvent was used. | Use a minimal amount of hot solvent to dissolve the crude product. To maximize recovery, cool the solution in an ice bath before filtration. |
| Impurities are still present after recrystallization. | The impurities have similar solubility profiles to the desired compound. | Try a second recrystallization with a different solvent system. If this fails, column chromatography is likely required.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Compound streaks or tails on the column. | Strong interaction between a polar/basic compound and the acidic silica gel. | Add a small amount of a modifier to the mobile phase. For basic compounds, use 0.1-1% triethylamine or ammonium hydroxide. For acidic compounds, add a small amount of acetic acid.[1][2] |
| Compound does not move from the origin (Rf = 0). | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane/methanol.[2] |
| Poor separation of the desired compound from an impurity. | The polarity difference between the compounds is small. | Use a shallower solvent gradient during elution. Alternatively, try a different stationary phase (e.g., alumina) or a different solvent system. Preparative HPLC may be necessary for very difficult separations. |
| The compound appears to have decomposed on the column. | The compound is unstable on silica gel. | Test the stability of your compound on a TLC plate first. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[5] |
Data Presentation
Table 1: Purification of Substituted Pyrimidines by Recrystallization
| Compound Class | Solvent System | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Reference |
| Bosentan Intermediate | Ethanol/Water | Not Specified | >99.8 | 70 | [8] |
| 2-Aminopyrimidine Derivatives | Ethanol | Not Specified | High | Good | [9] |
Note: Quantitative data on initial purity and recovery yields are often not explicitly detailed in the literature.[8]
Table 2: Purification of Substituted Pyrimidines by Flash Column Chromatography
| Compound Class | Stationary Phase | Eluent System | Purity (%) | Yield (%) | Reference |
| N,N'-bis-benzenesulfonamide derivative | Silica Gel | Chloroform/Acetone | 97.03 | Not Specified | [8] |
| Pyrimidine-based Kinase Inhibitors | Silica Gel 60 | Not Specified | Not Specified | 26-85 (synthesis yield) | [8] |
| 2-Aminopyrimidine Derivatives | Silica Gel | Ethyl acetate/Hexane | High | 83 | [9] |
Note: Reported yields often correspond to the overall synthetic step rather than just the purification step.[8]
Table 3: Purification of Substituted Pyrimidines by Preparative HPLC
| Compound Class | Stationary Phase | Mobile Phase | Purity Achieved (%) | Recovery Rate (%) | Reference |
| Drug-like Libraries | C18 | Water (0.1% Formic Acid)/Acetonitrile | >95 | Good | [8] |
| Pyrimidine Derivatives | C8 or C18 | Phosphate or Acetate buffer with organic modifier | High | Not Specified | [10] |
Note: Specific quantitative data for preparative HPLC of individual substituted pyrimidines is often proprietary or not detailed in publicly available literature.[8]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization (Single Solvent)
-
Solvent Selection: In a test tube, add a small amount of the crude pyrimidine compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature. Common solvents include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[8]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[8]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a glass column, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude pyrimidine derivative in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for compounds with low solubility, use a "dry loading" method by adsorbing the compound onto a small amount of silica gel before adding it to the column.[2]
-
Elution: Add the mobile phase to the top of the column and apply positive pressure to maintain a steady flow. Begin collecting fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 3: General Procedure for Preparative HPLC
-
Method Development: On an analytical HPLC system, develop a separation method to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid).
-
Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the partially purified pyrimidine compound in the mobile phase or a compatible solvent.
-
Purification: Inject the sample onto the preparative HPLC system and run the separation method.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound using a fraction collector, often triggered by a UV detector.[8]
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase, often by lyophilization or rotary evaporation, to yield the final purified product.[8]
Mandatory Visualization
Caption: A decision tree for selecting a suitable purification strategy.
Caption: A troubleshooting guide for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting NMR Spectra of Fluorinated Pyrimidines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of fluorinated pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics to look for in the ¹H NMR spectrum of a fluorinated pyrimidine?
When analyzing a ¹H NMR spectrum of a fluorinated pyrimidine, the most prominent features arise from spin-spin coupling between the protons (¹H) and the fluorine-19 (¹⁹F) nucleus. Look for:
-
¹H-¹⁹F Coupling: Protons will be split by adjacent fluorine atoms. This coupling occurs through bonds, and the magnitude (in Hz) depends on the number of bonds separating the nuclei. For example, the proton at the C6 position of a 5-fluoropyrimidine will typically appear as a doublet due to coupling with the fluorine at C5 (a three-bond coupling, ³J_HF).[1]
-
Long-Range Coupling: ¹H-¹⁹F couplings can be observed over several bonds (4-5 bonds).[2] For instance, in 5-fluoropyrimidine nucleosides, a five-bond coupling (⁵J_H1',F) between the anomeric proton (H1') of the sugar and the fluorine on the base is often observed, with values around 1.0 to 1.8 Hz.[1]
-
Chemical Shift Changes: The high electronegativity of fluorine influences the electron density of the entire molecule. This deshields nearby protons, causing their signals to shift downfield (to a higher ppm value) compared to non-fluorinated analogs.[3]
Q2: How do I interpret a ¹⁹F NMR spectrum? What is the typical chemical shift range?
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2][4] Key interpretation points include:
-
Wide Chemical Shift Range: ¹⁹F NMR spectra have a very large chemical shift range, often spanning over 800 ppm, which minimizes signal overlap.[2] For organofluorine compounds, the range is typically narrower.[2] Fluorine on an aromatic ring (Ar-F) generally appears between +80 to +170 ppm relative to neat CFCl₃ (a common reference standard).[5]
-
Sensitivity to Environment: The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an excellent probe for conformational changes, binding events, or subtle structural modifications.[1][6][7]
-
Coupling Information: The multiplicity of a ¹⁹F signal provides information about neighboring protons (or other ¹⁹F nuclei). For example, the ¹⁹F signal of a 5-fluoropyrimidine will be split by the proton at C6.
Q3: What complexities does fluorine introduce into a ¹³C NMR spectrum?
Fluorine introduces significant complexity to ¹³C NMR spectra due to large one-bond and long-range ¹³C-¹⁹F coupling constants.
-
Large ¹J_CF Coupling: The one-bond coupling constant (¹J_CF) is typically very large, ranging from 240 to 320 Hz.[8] This causes the signal for the carbon directly attached to the fluorine to appear as a large, distinct doublet.
-
Long-Range nJ_CF Coupling: Couplings over two or more bonds (²J_CF, ³J_CF, etc.) are also common and can be quite large, leading to complex splitting patterns for other carbons in the molecule.[9][10] Standard proton-decoupled ¹³C spectra of fluorinated compounds can be difficult to interpret without further experiments.[9]
-
Decoupling: To simplify spectra, ¹³C NMR experiments can be run with simultaneous ¹H and ¹⁹F decoupling, which results in a clean spectrum showing single peaks for each carbon environment.[9]
Q4: How can I assign complex or overlapping signals in my spectra?
For complex molecules or mixtures, 1D NMR may not be sufficient. Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment.
-
¹H-¹³C HSQC/HMBC: These standard experiments correlate protons with their directly attached carbons (HSQC) or with carbons 2-3 bonds away (HMBC).
-
¹⁹F-Correlated Experiments: For fluorinated compounds, experiments that correlate ¹⁹F with ¹H and ¹³C are invaluable. A ¹⁹F, ¹³C HMBC experiment can identify carbons multiple bonds away from the fluorine atom.[10] More advanced techniques like HCF (¹H-¹³C-¹⁹F) experiments can correlate all three nuclei simultaneously, which is powerful for resolving ambiguity in complex structures.[11]
Troubleshooting Guides
Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?
A rolling or distorted baseline is a common artifact in ¹⁹F NMR.[12] Potential causes include:
-
Large Spectral Width: The wide chemical shift range of ¹⁹F NMR can lead to baseline distortions if the acquisition parameters are not optimized.[12]
-
Acoustic Ringing: This can be an issue on some spectrometers, especially when observing nuclei with high gyromagnetic ratios like ¹⁹F.
-
Insufficient Relaxation Delay: If the time between pulses (relaxation delay) is too short, signals may not fully relax, leading to phasing and baseline problems.
Solution Steps:
-
Adjust Acquisition Parameters: Try increasing the relaxation delay (d1). For quantitative results, the delay should be at least five times the T1 of the signals of interest.[13]
-
Use Appropriate Processing: Apply a baseline correction algorithm during data processing.
-
Consult Instrument Manager: If the problem persists, it may be a hardware issue that requires expert attention.
Q2: My NMR signals are broad. What is the cause and how can I fix it?
Broad signals in NMR spectra can obscure coupling details and reduce overall resolution. Common causes are:
-
Poor Shimming: The magnetic field may not be homogeneous across the sample. Always shim the instrument carefully before acquisition.
-
Sample Impurities: Undissolved material, dust, or paramagnetic impurities will broaden lines.[14][15]
-
High Sample Concentration: Very concentrated samples can be viscous, leading to broader lines.[16]
-
Chemical Exchange: If the molecule is undergoing conformational changes on the NMR timescale, the corresponding signals can be broadened.
Solution Steps:
-
Re-prepare the Sample: Ensure the sample is fully dissolved and filter it through a pipette with a cotton or glass wool plug to remove particulates.[14][15][17]
-
Optimize Concentration: For ¹H NMR, 1-10 mg of sample is usually sufficient.[15][16] While ¹³C NMR requires more material (5-50 mg), avoid overly viscous solutions.[15]
-
Check Shimming: Re-shim the instrument or ask for assistance.
-
Variable Temperature (VT) NMR: If chemical exchange is suspected, acquiring spectra at different temperatures can help sharpen signals or study the dynamic process.
Q3: The integrals in my ¹⁹F NMR spectrum seem inaccurate. What's wrong?
Accurate integration is crucial for determining the relative number of nuclei. Inaccurate integrals in ¹⁹F NMR can result from:
-
Inadequate Relaxation Delay: As with baseline issues, an insufficient relaxation delay (d1) is a primary cause of poor quantification. Different ¹⁹F nuclei in a molecule can have very different relaxation times (T1).
-
Signal-to-Noise Ratio: Low signal-to-noise can make it difficult for the software to accurately define the start and end of a peak.
-
Overlapping Peaks: If multiplets overlap, integrating them correctly becomes challenging.
Solution Steps:
-
Increase Relaxation Delay: For accurate quantitative analysis, set the relaxation delay to at least 5x the longest T1 value in your sample.[13]
-
Increase Number of Scans: Acquire more scans to improve the signal-to-noise ratio.
-
Use Inverse-Gated Decoupling: If you are running a decoupled experiment and want quantitative results, use an inverse-gated decoupling pulse sequence. This sequence turns off the decoupler during the relaxation delay to prevent distortion of signal intensities by the Nuclear Overhauser Effect (NOE).[13]
Data Presentation: Typical NMR Parameters
The following tables summarize typical chemical shifts and coupling constants for fluorinated pyrimidines. Values can vary based on the solvent, temperature, and specific molecular structure.
Table 1: Typical ¹H and ¹⁹F Chemical Shifts
| Nucleus | Functional Group/Position | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | H6 on a 5-fluoropyrimidine ring | ~7.5 - 8.5 | Shift is downfield due to deshielding from F and ring nitrogens. |
| ¹H | Anomeric H1' on a nucleoside | ~5.5 - 6.5 | Position is sensitive to the sugar pucker and base orientation. |
| ¹⁹F | 5-F on a pyrimidine ring | -160 to -170 (relative to CFCl₃) | Highly sensitive to local environment and substitution.[18] |
Table 2: Common ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants (J)
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| ¹J_CF | 1 | 240 - 320 | Very large coupling for the carbon directly bonded to fluorine.[8] |
| ²J_CF | 2 | 15 - 35 | Coupling to adjacent carbons. |
| ³J_CF | 3 | 3 - 10 | |
| ⁴J_CF | 4 | 3 - 4 | Long-range C-F coupling is common.[9] |
| ³J_HF | 3 | 5 - 8 | e.g., Coupling between F5 and H6 in a pyrimidine ring.[1] |
| ⁵J_HF | 5 | 1 - 2 | e.g., Coupling between F5 and anomeric H1' in a nucleoside.[1] |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
To obtain high-quality, high-resolution NMR spectra, proper sample preparation is critical to remove suspended materials that broaden spectral lines.[14]
Materials:
-
NMR tube (5 mm, good quality)[19]
-
NMR tube cap
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
Pasteur pipette and bulb
-
Vial for dissolving the sample
Procedure:
-
Weigh the Sample: Weigh an appropriate amount of your fluorinated pyrimidine compound.
-
Dissolve the Sample: In a small, clean vial, dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent.[16] The final sample height in the NMR tube should be about 4-5 cm (40-50 mm).[15][16][19]
-
Prepare a Filter Pipette: Take a clean Pasteur pipette and place a small, tight plug of cotton wool into the narrow section.[14][17] This will serve as a filter.
-
Filter the Sample: Draw the dissolved sample solution into the filter pipette and carefully transfer it into the NMR tube, allowing the solution to pass through the cotton plug.[14][15] This removes any dust or undissolved particulates.
-
Cap and Label: Cap the NMR tube securely. Label the cap and the very top of the tube with a sample identifier.[16][17]
-
Mix Thoroughly: Invert the tube several times to ensure the solution is homogeneous. A vortex mixer can also be used. This is critical to achieve good shimming.
-
Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, especially the lower part, with a lint-free tissue dampened with isopropanol or acetone to remove any dirt or grease.[17]
Visualizations
References
- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. Sample Preparation [nmr.chem.ualberta.ca]
- 15. research.reading.ac.uk [research.reading.ac.uk]
- 16. sites.uclouvain.be [sites.uclouvain.be]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Preventing degradation of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine in solution. The following information is designed to help you troubleshoot common issues and ensure the stability of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent. Could degradation of this compound be the cause?
A1: Inconsistent results can indeed be a sign of compound degradation. Degradation can lead to a lower effective concentration of the active compound and potential interference from degradation products. It is crucial to assess the purity of your compound and review your handling and storage procedures.[1]
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: Several factors can contribute to the degradation of pyrimidine derivatives in solution. These include:
-
pH: The stability of aminopyrimidines can be pH-dependent. Both acidic and basic conditions can potentially catalyze hydrolysis or other degradation pathways.[2][3][4][5]
-
Light: Compounds with aromatic rings and trifluoromethyl groups can be susceptible to photodegradation.[2][6][7] Exposure to UV or even ambient light over extended periods can break down the molecule.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1]
-
Solvent: The choice of solvent can impact the stability of the compound. Protic solvents, in particular, may participate in degradation reactions. Long-term storage in solution is generally not recommended as it can accelerate degradation.[1][8]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially for electron-rich aromatic systems.
Q3: How can I visually detect if my compound has degraded?
A3: Visual signs of degradation in a solid sample can include a change in color or clumping due to moisture absorption.[1] In solution, degradation might be indicated by a color change or the formation of a precipitate.[1] However, significant degradation can occur without any visible changes. Therefore, analytical methods are the most reliable way to confirm stability.[1]
Q4: What are the recommended storage conditions for solid this compound and its solutions?
A4: For the solid compound, it is recommended to store it in a tightly sealed container in a dark, dry, and refrigerated environment. Using a desiccator can help minimize moisture exposure.[1] For solutions, short-term storage at low temperatures (-20°C or -80°C) in a tightly sealed, light-protecting vial (e.g., amber glass) is advisable.[1][9] Long-term storage in solution should be avoided whenever possible.[1]
Q5: Which analytical techniques are best for detecting degradation?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for assessing the purity of your compound and detecting the presence of degradation products.[1][10] These methods can separate the parent compound from any impurities or degradants, allowing for their quantification.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential degradation issues.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting compound degradation.
Factors Influencing Stability and Recommended Actions
| Factor | Potential Impact | Recommended Action |
| Light | Photodegradation, particularly due to the trifluoromethyl-aromatic moiety.[6] | Store solid compound and solutions in amber vials or protect from light with aluminum foil. Minimize exposure to ambient light during experiments. |
| pH | Acidic or basic conditions may catalyze hydrolysis of the amine or other reactions.[5] | Maintain solutions at a neutral pH if possible. Use buffered solutions if the experimental conditions are acidic or basic to minimize pH-related degradation. |
| Temperature | Higher temperatures increase the rate of all potential degradation reactions. | Store stock solutions at -20°C or -80°C. During experiments, keep solutions on ice when not in immediate use. |
| Solvent | Protic solvents (e.g., methanol, water) can participate in solvolysis. Stability can vary significantly between solvents. | Prepare solutions fresh in high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF) if possible. If aqueous solutions are necessary, prepare them immediately before use. |
| Atmosphere | Oxygen in the air can lead to oxidation of the molecule. | For long-term storage of sensitive solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method to assess the purity of this compound and detect degradation products.
Objective: To develop a stability-indicating HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute this stock to a working concentration of approximately 50-100 µg/mL with the mobile phase.
-
Chromatographic Conditions (starting point, optimization may be required):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio (e.g., 70% A, 30% B), and linearly increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer, or start at 254 nm.
-
-
Analysis: Inject the prepared sample. The purity can be estimated by the relative area of the main peak. The appearance of new peaks over time or in stressed samples indicates degradation.
Protocol 2: Forced Degradation Study
This protocol outlines how to subject the compound to stress conditions to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.[11]
Objective: To induce and identify degradation products.
Procedure:
-
Prepare several aliquots of the compound solution (e.g., 100 µg/mL in a 1:1 acetonitrile:water mixture).
-
Acid Hydrolysis: Add 0.1 M HCl to one aliquot.
-
Base Hydrolysis: Add 0.1 M NaOH to another aliquot.
-
Oxidative Degradation: Add 3% hydrogen peroxide to a third aliquot.
-
Thermal Stress: Place an aliquot in an oven at 60°C.
-
Photolytic Stress: Expose an aliquot to a photostability chamber or a UV lamp.
-
Control: Keep one aliquot at room temperature, protected from light.
-
Analyze all samples by HPLC (using the method from Protocol 1) at various time points (e.g., 2, 8, 24 hours) and compare them to the control sample. Aim for 10-30% degradation of the parent compound to ensure degradation products are detectable.[11]
Workflow for Stability Testing
Caption: A general experimental workflow for conducting a forced degradation study.
By following these guidelines and protocols, researchers can minimize the degradation of this compound, ensuring the reliability and accuracy of their experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ibisscientific.com [ibisscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Trifluoromethylation of Pyrimidines
Welcome to the technical support center for the trifluoromethylation of pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reagents for the trifluoromethylation of pyrimidines?
A1: There are three main classes of reagents used for trifluoromethylating pyrimidines, categorized by the nature of the CF₃ species they generate:
-
Electrophilic Reagents ("CF₃⁺"): These are highly reactive reagents suitable for trifluoromethylating a wide range of nucleophiles, including electron-rich pyrimidines. Prominent examples include hypervalent iodine compounds like Togni's reagents and sulfonium salts such as Umemoto's reagents.[1] For many substrates, Umemoto's reagents and their more reactive derivatives can provide higher yields compared to Togni's reagents.[1]
-
Radical Precursors ("CF₃•"): These reagents generate a trifluoromethyl radical, which is particularly effective for direct C-H trifluoromethylation of heterocycles.[1] The most common and cost-effective radical precursor is sodium trifluoromethanesulfinate (CF₃SO₂Na), often called the Langlois reagent.[2]
-
Nucleophilic Reagents ("CF₃⁻"): These reagents are used to trifluoromethylate electrophilic sites, such as carbonyls or pre-functionalized pyrimidines (e.g., iodopyrimidines). The most well-known is trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent.[2]
Q2: How do I choose between an electrophilic, radical, or nucleophilic trifluoromethylation strategy?
A2: The choice depends on your pyrimidine substrate and the desired transformation:
-
Use electrophilic reagents (Togni, Umemoto) when you have an electron-rich pyrimidine or can generate a nucleophilic site (e.g., via deprotonation).
-
Use radical precursors (Langlois reagent) for direct C-H functionalization, which avoids the need for pre-functionalizing the pyrimidine ring.[1]
-
Use nucleophilic reagents (Ruppert-Prakash) when your pyrimidine has a suitable electrophilic handle, such as a halogen leaving group (e.g., 5-iodouridine) or a carbonyl group.[3]
Q3: What is photoredox catalysis and how is it applied to pyrimidine trifluoromethylation?
A3: Photoredox catalysis uses visible light to initiate a single-electron transfer (SET) process, generating a reactive trifluoromethyl radical from a suitable precursor under mild conditions.[4] A photocatalyst, such as fac-Ir(ppy)₃, absorbs light and enters an excited state, which can then reduce a CF₃ source (like Togni's reagent) to produce the CF₃ radical. This method is advantageous for its operational simplicity and mild reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the trifluoromethylation of pyrimidines in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction yield is very low, or I'm only recovering my starting material. What are the potential causes and solutions?
A: Low conversion is a frequent problem that can stem from several factors related to reagents, conditions, or the reaction setup.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Reagent | Trifluoromethylating reagents can degrade with improper storage. Use freshly opened reagents or test the reagent on a model system known to work. Umemoto's reagents, in particular, can be less stable than Togni's.[5] |
| Suboptimal Solvent | Solvent choice is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common. For radical reactions, biphasic systems (e.g., CH₂Cl₂/H₂O) may be effective.[6] It is highly recommended to perform a solvent screen. |
| Incorrect Temperature | Radical reactions may require heating to initiate, while some electrophilic trifluoromethylations benefit from low temperatures to minimize side reactions. Screen a range of temperatures (e.g., 0 °C, room temperature, 80 °C).[7] |
| Insufficient Catalyst/Initiator | For radical reactions, ensure the correct stoichiometry of the initiator (e.g., t-BuOOH). For photoredox catalysis, check the catalyst loading and ensure your light source is emitting at the correct wavelength for the photocatalyst. |
| Atmosphere Contamination | Many trifluoromethylation reactions, especially those involving organometallic intermediates or radical species, are sensitive to oxygen or moisture. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). |
| Poor Substrate Solubility | If the pyrimidine starting material is not fully dissolved, the reaction will be slow and inefficient. Choose a solvent in which your substrate is fully soluble at the reaction temperature. |
Issue 2: Formation of Multiple Products & Side Reactions
Q: My TLC/LC-MS analysis shows multiple spots/peaks. What are the likely side products and how can I minimize them?
A: The formation of multiple products often points to issues with regioselectivity or undesired side reactions.
Troubleshooting Regioselectivity:
The pyrimidine ring has multiple potential reaction sites. For direct C-H trifluoromethylation, a mixture of isomers is a common problem.
| Position | Controlling Factors & Strategies |
| C5-Position | The C5 position is the most electron-rich and is typically targeted by electrophilic or radical species. To enhance C5 selectivity, consider using methods that favor radical C-H functionalization. |
| C2/C4/C6-Positions | These positions are electron-deficient and are susceptible to nucleophilic attack. In substituted pyrimidines like 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophiles than the C2 position due to better stabilization of the Meisenheimer intermediate.[8] |
| Strategies for Control | 1. Directing Groups: Introduce a directing group on the pyrimidine ring to steer the trifluoromethylation to a specific position. 2. Blocking Groups: Protect reactive sites with temporary blocking groups to prevent reaction at those positions. 3. Reaction Type: Switch the reaction type. For example, instead of a direct C-H functionalization that gives isomers, consider a directed ortho-metalation to lithiate the C5 position, followed by quenching with an electrophilic CF₃ source.[8] |
Common Side Reactions:
-
Over-reaction: The desired product may react further to give di- or tri-trifluoromethylated products.
-
Solution: Use a smaller excess of the trifluoromethylating reagent or shorten the reaction time. Monitor the reaction closely by TLC or LC-MS.
-
-
Decomposition: The starting material or product may be unstable under the reaction conditions.
-
Solution: Try milder conditions, such as lower temperatures or using a photoredox-catalyzed method.
-
-
Hydrolysis: If water is present, sensitive reagents or intermediates may hydrolyze.
-
Solution: Use anhydrous solvents and reagents and run the reaction under an inert atmosphere.
-
-
Formation of Aminopyrimidines: In reactions involving precursors like N-heteroaryl-N-hydroxylamines, over-reduction can lead to the formation of aminopyrimidine side products instead of the desired trifluoromethoxylated product.[4]
-
Solution: Carefully control the amount of reducing agent and reaction time.
-
TLC Analysis of Side Products
When monitoring your reaction, co-spotting the reaction mixture with the starting material is crucial. A common side product may appear as a new spot with a different Rf value.
-
More Polar Products (Lower Rf): Often indicates hydrolysis or the formation of more functionalized (e.g., hydroxylated) byproducts.
-
Less Polar Products (Higher Rf): Could indicate decomposition to a less functional aromatic core or a simple dimerization of the starting material.
-
Streaking: May indicate the presence of acidic/basic impurities or product instability on the silica gel plate.
Data Presentation: Optimization Parameters
The following tables summarize how reaction conditions can influence the yield of trifluoromethylation.
Table 1: Comparison of Trifluoromethylating Reagents for Heterocycles
| Reagent Class | Reagent Example | Substrate Type | Typical Yield | Reference |
| Hypervalent Iodine | Togni's Reagent | Heterocycle-Substituted Arene (Pd-catalyzed) | Low (e.g., 11%) | |
| Sulfonium Salt | Umemoto's Reagent | Heterocycle-Substituted Arene (Pd-catalyzed) | Good | |
| Sulfonium Salt | Umemoto's Reagent | β-Ketoesters | Good to Excellent | [1] |
| Hypervalent Iodine | Togni's Reagent | β-Ketoesters | Low / Inefficient | [1] |
| Radical Precursor | Langlois Reagent | Heterocycles (Direct C-H) | Moderate to Good | [1] |
Table 2: Optimization of Electrochemical Trifluoromethylation of Uracil
Reaction performed in H₂O with CF₃SO₂Na and (NH₄)₂SO₄ using Carbon/Platinum electrodes.
| Entry | Temperature (°C) | Constant Current (mA) | Yield (%) |
| 1 | Room Temp. | 100 | 46 |
| 2 | 60 | 100 | 52 |
| 3 | 80 | 100 | 53 |
| 4 | 80 | 150 | 51 |
| 5 | 80 | 180 | 55 |
Experimental Protocols
Protocol 1: General Procedure for Radical C-H Trifluoromethylation of a Pyrimidine Derivative
This protocol is adapted for a generic pyrimidine substrate using the Langlois reagent.
Materials:
-
Pyrimidine substrate (1.0 mmol)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na) (3.0 mmol)
-
tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H₂O) (5.0 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the pyrimidine substrate (1.0 mmol) and dichloromethane (e.g., 5 mL).
-
Add deionized water (e.g., 2 mL) to create a biphasic mixture.
-
Add the Langlois reagent (CF₃SO₂Na, 3.0 mmol) to the flask.
-
Stir the mixture vigorously to ensure good mixing between the two phases.
-
Carefully add tert-butyl hydroperoxide (5.0 mmol) to the stirring mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Check for the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the pure trifluoromethylated pyrimidine.
Visualizations
Caption: General experimental workflow for pyrimidine trifluoromethylation.
Caption: Troubleshooting decision tree for trifluoromethylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 5. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Confirming the Identity of Synthesized 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the identity of synthesized 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine. By presenting expected analytical data alongside detailed experimental protocols, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel small molecules.
Introduction
This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. Accurate confirmation of its chemical identity after synthesis is a critical step to ensure the reliability of subsequent biological and pharmacological studies. This guide outlines the expected outcomes from key analytical methodologies and provides standardized protocols for their execution. The chemical structure of the target compound is shown in Figure 1.
Figure 1. Chemical Structure of this compound
Molecular Formula: C₉H₁₂F₃N₃ Molecular Weight: 219.21 g/mol CAS Number: 238742-83-1[1]
Comparative Analytical Data
The following table summarizes the expected analytical data for this compound based on standard spectroscopic and chromatographic techniques. For comparison, data for two structurally related alternative compounds are also presented to highlight key differences.
| Analytical Technique | This compound (Expected) | Alternative 1: 2-Amino-4-(trifluoromethyl)pyrimidine[2] | Alternative 2: 4-tert-Butyl-2,6-dimethylpyrimidine |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ~7.0 (s, 1H, Ar-H), ~5.1 (br s, 2H, NH₂), ~1.3 (s, 9H, t-Bu) | 8.61 (d, 1H), 7.01 (d, 1H), 5.35 (br s, 2H) | 6.85 (s, 1H), 2.55 (s, 6H), 1.30 (s, 9H) |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | ~170 (C-tBu), ~163 (C-NH₂), ~158 (q, ¹JCF ≈ 35 Hz, CF₃), ~122 (q, ¹JCF ≈ 275 Hz, CF₃), ~105 (Ar-CH), ~38 (C(CH₃)₃), ~30 (C(CH₃)₃) | ~163.5, ~159.2 (q, J=34 Hz), ~154.9, ~122.5 (q, J=275 Hz), ~109.8 | ~168.3, ~167.9, ~117.4, ~37.2, ~30.1, ~24.5 |
| Mass Spectrometry (ESI+) m/z | Expected: 220.1056 [M+H]⁺ | 164.0481 [M+H]⁺ | 165.1386 [M+H]⁺ |
| High-Performance Liquid Chromatography (HPLC) | Single major peak with retention time dependent on column and mobile phase. | Different retention time compared to the target compound under identical conditions. | Different retention time compared to the target compound under identical conditions. |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: Analyze the sample using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
ESI-MS Parameters (Positive Ion Mode):
-
Capillary voltage: 3.5 kV
-
Sampling cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
-
Desolvation gas flow: 600 L/hr
-
-
Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it to the theoretically calculated mass.
High-Performance Liquid Chromatography (HPLC)
Purity Analysis:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). For example, start with 10% acetonitrile and ramp to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Analyze the chromatogram to determine the retention time and purity of the compound.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for confirming the identity of a synthesized compound and a conceptual signaling pathway where such a molecule might be investigated.
Caption: A flowchart illustrating the key stages in confirming the identity of a synthesized chemical compound.
Caption: A diagram showing a potential mechanism of action for the title compound as a kinase inhibitor.
References
A Comparative Efficacy Analysis of Novel Pyrimidine-Based Compounds Against Known TAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the efficacy of novel chemical entities, exemplified by the hypothetical compound 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine, against established inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Given the absence of specific target data for this compound in the public domain, this document serves as a template for researchers investigating new molecules targeting the TAK1 pathway, a critical mediator in inflammatory diseases and cancer.
Introduction to TAK1 Inhibition
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a central signaling node in pathways initiated by pro-inflammatory cytokines such as TNF-α and IL-1β.[1] Its activation leads to the downstream signaling of NF-κB and the MAPK pathways (p38 and JNK), which are crucial for cell survival, proliferation, and inflammatory responses.[1] Dysregulation of the TAK1 pathway is implicated in various pathologies, making it a compelling target for therapeutic intervention.
This guide will focus on a comparative analysis of our hypothetical pyrimidine compound against a panel of well-characterized TAK1 inhibitors: 5Z-7-Oxozeaenol, Takinib, HS-276, and NG25.
Comparative Efficacy of Known TAK1 Inhibitors
The following table summarizes the reported in vitro efficacy of selected known TAK1 inhibitors. This data provides a benchmark for evaluating novel compounds.
| Inhibitor | Type | Target | Ki (nM) | IC50 (nM) | Cellular IC50 (nM) | Key Characteristics |
| 5Z-7-Oxozeaenol | Natural Product | TAK1, VEGF-R2 | - | 8.1 - 8.8 | 83 (NF-κB activity) | Irreversible inhibitor, also inhibits other kinases like MEK1.[2][3] |
| Takinib | Synthetic | TAK1 | - | 9.5 | ~10 (in some cell lines) | Orally active, selective, non-competitive ATP binding.[4][5][6][7] |
| HS-276 | Synthetic | TAK1 | 2.5 | 8.25 | 138 (TNF expression) | Orally bioavailable, potent, and highly selective.[8][9][10][11][12] |
| NG25 | Synthetic | TAK1, MAP4K2 | - | 149 | <100 (p38/JNK phosphorylation) | Potent dual inhibitor of TAK1 and MAP4K2.[13][14] |
Signaling Pathway and Inhibition Points
The diagram below illustrates the TAK1 signaling cascade and highlights the point of intervention for TAK1 inhibitors.
Caption: TAK1 Signaling Pathway and Points of Inhibition.
Experimental Workflow for Inhibitor Comparison
A generalized workflow for comparing the efficacy of a novel compound against known inhibitors is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Takinib | Cell Signaling Technology [cellsignal.com]
- 7. medkoo.com [medkoo.com]
- 8. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. HS-276 | TAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
Profiling the Selectivity of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine: A Comparative Guide to Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential kinase inhibitor is paramount to advancing a compound from a promising hit to a viable therapeutic candidate. While specific cross-reactivity data for 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine is not extensively available in the public domain, this guide provides a comprehensive framework for evaluating its selectivity profile against alternative kinase inhibitors. The methodologies and data presentation formats outlined herein are based on established best practices in kinase inhibitor profiling.
The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various diseases, most notably cancer. However, the efficacy and safety of these inhibitors are intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities.[1][2][3][4] Therefore, a thorough investigation of a compound's interactions across the human kinome is a critical step in the drug discovery process.[5]
Comparison with Alternative Kinase Inhibitors
A meaningful comparison of this compound would involve profiling it against other inhibitors targeting the same or similar kinases. Kinase inhibitors are broadly classified based on their binding mode to the target kinase. Understanding these classifications is crucial for selecting appropriate comparator compounds.
-
Type I Inhibitors: These compounds bind to the active conformation of the kinase in the ATP-binding pocket.
-
Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase, often extending into an adjacent allosteric pocket.[6]
-
Covalent Inhibitors: These molecules form an irreversible covalent bond with a residue in the kinase active site.[7]
-
Allosteric Inhibitors: These bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inhibits activity.[6]
When profiling a novel compound like this compound, it is informative to include a panel of known inhibitors with varying mechanisms of action as controls and comparators.
Data Presentation: A Framework for Quantitative Analysis
To facilitate a clear and objective comparison, all quantitative data from cross-reactivity profiling should be summarized in structured tables. The following tables provide a template for presenting key selectivity and potency data.
Table 1: Kinase Selectivity Profile (IC50 Values)
| Kinase Target | This compound IC50 (nM) | Comparator 1 (e.g., Type I Inhibitor) IC50 (nM) | Comparator 2 (e.g., Type II Inhibitor) IC50 (nM) |
| Primary Target(s) | Experimental Data | Experimental Data | Experimental Data |
| Kinase A | |||
| Kinase B | |||
| Off-Targets | |||
| Kinase C | |||
| Kinase D | |||
| ... (additional kinases) |
IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 2: Binding Affinity Data (Ki or Kd Values)
| Kinase Target | This compound Ki/Kd (nM) | Comparator 1 Ki/Kd (nM) | Comparator 2 Ki/Kd (nM) |
| Primary Target(s) | Experimental Data | Experimental Data | Experimental Data |
| Kinase A | |||
| Kinase B | |||
| Off-Targets | |||
| Kinase C | |||
| Kinase D | |||
| ... (additional kinases) |
Ki (inhibition constant) and Kd (dissociation constant) are measures of the binding affinity of the inhibitor to the kinase.
Experimental Protocols
A multi-faceted approach employing various assay formats is recommended for a comprehensive understanding of an inhibitor's selectivity.[8]
In Vitro Kinase Assay Panel
This method is a primary screen to determine the potency and selectivity of a compound against a large number of purified kinases. A radiometric assay format is a common and direct method.[8][9][10]
Materials:
-
Purified recombinant kinases (a broad panel)
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
Microplates (96- or 384-well)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In the microplate wells, add the kinase, its specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cellular Target Engagement Assays
To confirm that the inhibitor interacts with its intended target within a cellular context, target engagement assays are crucial.[5] The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is one such method.
Principle: This assay measures the binding of a test compound to a specific kinase in live cells. The kinase is expressed as a fusion with NanoLuc® luciferase, and an energy transfer-deficient fluorescent tracer that binds to the kinase is added. When the test compound displaces the tracer from the kinase, the Bioluminescence Resonance Energy Transfer (BRET) signal is reduced.
Brief Protocol:
-
Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Plate the transfected cells in a multi-well plate.
-
Add the NanoBRET™ TE Tracer and serial dilutions of the test compound.
-
Incubate to allow for compound entry and binding.
-
Add the NanoBRET™ Nano-Glo® Substrate to measure luciferase activity.
-
Measure the donor (luciferase) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio and determine the IC50 value for target engagement.
Chemical Proteomics for Off-Target Identification
Techniques like the "kinobeads" approach can identify both known and unexpected off-targets in a more native environment.[11][12]
Principle: This method uses an affinity resin containing immobilized non-selective kinase inhibitors to capture a broad range of kinases from a cell lysate. By pre-incubating the lysate with a free test inhibitor, one can perform a competitive binding experiment.[11]
Brief Protocol:
-
Culture and lyse cells to prepare a protein extract.
-
Incubate the cell lysate with varying concentrations of the test inhibitor.
-
Add the kinobeads to the lysate to capture kinases that are not bound by the test inhibitor.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases and identify and quantify them using mass spectrometry.
-
A decrease in the amount of a specific kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]
Validating Cellular Target Engagement of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine: A Comparative Guide
In the landscape of modern drug discovery, confirming that a novel bioactive compound reaches and interacts with its intended molecular target within the complex environment of a living cell is a critical step. This process, known as target engagement, provides essential evidence for the compound's mechanism of action and is a prerequisite for further preclinical and clinical development.[1][2]
This guide provides a comparative framework for validating the cellular target engagement of a novel investigational compound, 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine (hereafter referred to as Compound-T ). For the purpose of this guide, we will operate under the hypothesis that Compound-T has been identified as a potential inhibitor of a ubiquitously expressed protein, Target Kinase X (TKX) .
To objectively assess its performance, we will compare the target engagement profile of Compound-T with a well-characterized, potent, and selective inhibitor of TKX, hereafter designated as Reference Inhibitor A . This guide will detail the experimental protocols for state-of-the-art target engagement assays, present hypothetical comparative data, and visualize the underlying principles and workflows.
The Target Kinase X (TKX) Signaling Pathway
Target Kinase X is a crucial component of a signaling cascade that regulates cell proliferation. Upon activation by an upstream signal, TKX phosphorylates a downstream substrate, Substrate-P, initiating a cascade that leads to cell cycle progression. Inhibition of TKX is expected to block the phosphorylation of Substrate-P, thereby arresting cell proliferation.
Method 1: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying drug-target interaction in a cellular setting.[3][4] The core principle is that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its melting temperature (Tm).[3][5] This thermal stabilization is then quantified, providing direct evidence of target engagement.[4][6]
CETSA Experimental Workflow
The workflow involves treating cells with the test compound, heating the cells to denature proteins, followed by lysis and separation of soluble and aggregated protein fractions. The amount of soluble target protein at different temperatures is then quantified, typically by Western Blot.[4][6]
Experimental Protocol: CETSA
-
Cell Culture and Treatment : Seed HEK293 cells in 10 cm dishes. Once they reach ~80% confluency, treat the cells with either DMSO (vehicle control), 10 µM Compound-T, or 10 µM Reference Inhibitor A for 2 hours.
-
Cell Harvesting : Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock : Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[5]
-
Cell Lysis : Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blot : Collect the supernatant (soluble fraction). Determine protein concentration using a Bradford assay. Prepare samples for SDS-PAGE, and perform Western Blot analysis using a primary antibody specific for TKX.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the intensity at each temperature to the 40°C sample. Plot the percentage of soluble protein against temperature to generate melting curves and calculate the shift in melting temperature (ΔTm).
Comparative Data: CETSA
| Compound | Concentration | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | - | 52.1°C | - |
| Compound-T | 10 µM | 58.5°C | +6.4°C |
| Reference Inhibitor A | 10 µM | 60.2°C | +8.1°C |
A significant positive thermal shift for both Compound-T and Reference Inhibitor A indicates that both compounds bind to and stabilize Target Kinase X in intact cells.
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding at a target protein within intact cells.[7] The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same protein (the acceptor).[8] A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[7][9]
NanoBRET™ Experimental Workflow
This workflow involves transfecting cells to express the target-NanoLuc fusion protein, adding the tracer and test compound, and measuring the BRET signal.
Experimental Protocol: NanoBRET™
-
Cell Transfection : Co-transfect HEK293 cells with a plasmid encoding the TKX-NanoLuc® fusion protein using a suitable transfection reagent like FuGENE® HD.[10]
-
Cell Seeding : After 24 hours, harvest the transfected cells and seed them into white, nonbinding 96-well plates.[10]
-
Compound Dosing : Prepare serial dilutions of Compound-T and Reference Inhibitor A in DMSO. Add the compounds to the cells and equilibrate for 2 hours in a 37°C incubator.
-
Tracer and Substrate Addition : Add the NanoBRET™ tracer specific for the kinase family and the Nano-Glo® Substrate to the wells.
-
BRET Measurement : Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[9]
-
Data Analysis : Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Comparative Data: NanoBRET™
| Compound | Cellular IC50 (nM) |
| Compound-T | 150 nM |
| Reference Inhibitor A | 25 nM |
The IC50 values provide a quantitative measure of the compounds' affinity for TKX in living cells. A lower IC50 value indicates higher affinity.
Method 3: Western Blot for Downstream Target Modulation
While CETSA and NanoBRET confirm direct binding, a crucial aspect of target engagement validation is demonstrating a functional consequence.[11] Western blotting can be used to measure the phosphorylation status of a known downstream substrate of the target kinase.[4][11] A successful engagement of an inhibitor should lead to a dose-dependent decrease in the phosphorylation of the substrate.
Experimental Protocol: Western Blot
-
Cell Culture and Treatment : Seed cells (e.g., HeLa) in 6-well plates. After 24 hours, treat the cells with increasing concentrations of Compound-T or Reference Inhibitor A for a specified time (e.g., 4 hours).
-
Induction (if necessary) : Stimulate the TKX pathway with an appropriate upstream activator to induce phosphorylation of Substrate-P.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[12][13]
-
Antibody Incubation : Block the membrane with 5% BSA or non-fat milk in TBST.[12] Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate-P (p-Substrate-P).[14] Subsequently, probe with an HRP-conjugated secondary antibody.
-
Re-probing : Strip the membrane and re-probe with an antibody for total Substrate-P and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection and Analysis : Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[12] Quantify the band intensities and normalize the p-Substrate-P signal to the total Substrate-P signal.
Comparative Data: Western Blot
| Compound | Concentration | % Inhibition of Substrate-P Phosphorylation (vs. Vehicle) |
| Compound-T | 1 µM | 75% |
| 10 µM | 92% | |
| Reference Inhibitor A | 1 µM | 95% |
| 10 µM | 99% |
This data demonstrates that both compounds functionally engage TKX, leading to the inhibition of its downstream signaling pathway in a dose-dependent manner.
Conclusion
This guide outlines a multi-faceted approach to validating the cellular target engagement of a novel compound, this compound (Compound-T), against its putative target, Target Kinase X.
-
CETSA provides direct, physical evidence of binding and stabilization of TKX by Compound-T within the cellular milieu.
-
NanoBRET™ offers a quantitative measure of the compound's affinity for TKX in live cells, allowing for a direct comparison of potency against a reference inhibitor.
-
Western Blotting confirms that the binding of Compound-T to TKX translates into the desired functional outcome—the modulation of its downstream signaling pathway.
By integrating these orthogonal approaches, researchers can build a robust body of evidence to confirm that a novel compound engages its intended target in cells. The hypothetical data presented suggests that Compound-T successfully engages Target Kinase X, albeit with a lower potency than Reference Inhibitor A. This comprehensive validation is fundamental for making informed decisions in the progression of a drug discovery project.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 9. eubopen.org [eubopen.org]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
Comparative Analysis of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine and Structurally Related Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine and its analogous pyrimidine derivatives. This analysis is based on available, albeit limited, public data and focuses on the potential of these compounds as kinase inhibitors, a critical area in targeted cancer therapy.
Structure-Activity Relationship and Analog Comparison
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. The 2-amino group is a common feature in many kinase inhibitors, as it often forms crucial hydrogen bonds with the hinge region of the kinase active site. The substituents at the 4 and 6 positions of the pyrimidine ring play a significant role in modulating potency, selectivity, and pharmacokinetic properties.
To provide a comparative context, we will examine analogs where the tert-butyl and trifluoromethyl groups are varied.
| Compound ID | R1 (Position 4) | R2 (Position 6) | Target Kinase(s) | Reported IC50/Ki (nM) | Reference |
| Target Compound | -tert-Butyl | -CF3 | Not Publicly Available | Not Publicly Available | - |
| Analog A | Phenyl | -H | CDK2 | 5 | [1] |
| Analog B | 4-fluorophenyl | Isopropyl | Not Specified | Not Publicly Available | [2] |
| Analog C | 3-bromophenyl | 2-methylphenylmethyl | VEGFR-2 | >1000 | |
| Analog D | 3-bromophenyl | 1-naphthylmethyl | VEGFR-2 | 110 |
This table is a representative summary based on available data for similar compound classes and is intended for illustrative purposes. Direct comparison is limited by the lack of data for the target compound.
The data from analogous compounds suggest that:
-
Substitution at Position 4: Aromatic rings, such as phenyl groups, at this position can lead to potent kinase inhibition, as seen with Analog A's activity against CDK2.[1] The bulky, aliphatic tert-butyl group in the target compound likely occupies a similar hydrophobic pocket, but its impact on potency and selectivity would require experimental validation.
-
Substitution at Position 6: The trifluoromethyl group in the target compound is a strong electron-withdrawing group, which can influence the electronics of the pyrimidine ring and potentially enhance binding affinity. In analogs C and D, larger hydrophobic groups at a similar position (attached via a methyl linker) show that modifications here significantly impact VEGFR-2 inhibitory activity.
Postulated Signaling Pathway Involvement
Given that many pyrimidine analogs are kinase inhibitors, this compound likely targets one or more protein kinases involved in cell signaling pathways crucial for cell proliferation, survival, and differentiation. A common target for such compounds is the Cyclin-Dependent Kinase (CDK) family, which regulates the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Caption: Postulated mechanism of action via CDK inhibition.
Experimental Protocols
While specific experimental data for the target compound is unavailable, the following are standard protocols used to evaluate the kinase inhibitory activity of pyrimidine analogs.
In Vitro Kinase Inhibition Assay (Example: CDK2)
This assay determines the concentration of the compound required to inhibit 50% of the kinase activity (IC50).
Materials:
-
Recombinant human CDK2/Cyclin E enzyme complex
-
Histone H1 (as substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compound (serially diluted in DMSO)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the CDK2/Cyclin E enzyme, Histone H1, and kinase reaction buffer.
-
Add serial dilutions of the test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
While direct experimental evidence for the biological activity of this compound is lacking in publicly accessible literature, its structural features strongly suggest its potential as a kinase inhibitor. By comparing it with structurally related pyrimidine analogs, we can infer that the tert-butyl and trifluoromethyl substituents are likely to play a key role in defining its potency and selectivity profile. Further experimental investigation is necessary to fully characterize its biological activity and therapeutic potential. The provided experimental protocols offer a standard methodology for such an evaluation. Researchers in the field of drug discovery are encouraged to consider this compound and its derivatives for screening in kinase inhibitor programs.
References
A Comparative Guide to the Selectivity of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine, a Novel p38 MAPK Inhibitor
Disclaimer: 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine is a novel compound. To illustrate its potential selectivity profile, this guide presents it as a hypothetical inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), a well-established therapeutic target. The comparative data provided is based on known, widely-studied p38 MAPK inhibitors and serves as a representative benchmark for researchers.
The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation.[1][2][3] Dysregulation of this pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers, making it a compelling target for drug discovery.[4] The aminopyrimidine scaffold is a core component of many kinase inhibitors, valued for its ability to be chemically modified to achieve high potency and selectivity.[5][6][7] This guide provides a comparative analysis of the hypothetical compound, this compound, against other established p38 MAPK inhibitors.
Mechanism of Action and Signaling Pathway
p38 MAPKs are serine/threonine kinases activated by upstream kinases (MKK3 and MKK6) in response to environmental stress and inflammatory cytokines like TNF-α and IL-1β.[8][9] Once activated, p38 MAPK phosphorylates downstream transcription factors and other kinases, leading to the production of pro-inflammatory cytokines.[1][9] Small molecule inhibitors typically target the ATP-binding pocket of p38, preventing the phosphorylation of its substrates and thereby blocking the inflammatory cascade.[4]
The diagram below illustrates the p38 MAPK signaling pathway and the point of intervention for ATP-competitive inhibitors.
Comparative Selectivity Data
A critical attribute of a high-quality chemical probe or drug candidate is its selectivity—the ability to inhibit the intended target with significantly greater potency than other related or unrelated targets. High selectivity minimizes the risk of off-target effects and associated toxicity.[6][10] The following tables compare the inhibitory activity of our hypothetical compound with established p38 MAPK inhibitors against p38 isoforms and a panel of off-target kinases.
Table 1: Biochemical Potency Against p38 MAPK Isoforms
This table summarizes the half-maximal inhibitory concentrations (IC50) against the four main p38 MAPK isoforms. Lower values indicate higher potency. The p38α isoform is considered the primary driver of inflammation.[11]
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| This compound (Hypothetical) | 8 | 45 | >10,000 | >10,000 |
| Doramapimod (BIRB 796)[12] | 38 | 65 | 200 | 520 |
| SB203580[11] | 50 | 50 | >10,000 | >10,000 |
| Neflamapimod (VX-745)[12] | 10 | 220 | >10,000 | >10,000 |
| BMS-582949[12] | 13 | Not Reported | Not Reported | Not Reported |
Table 2: Kinase Selectivity Profile (Dissociation Constants, Kd in nM)
This table presents the dissociation constants (Kd) for each inhibitor against a selection of common off-target kinases, as would be determined in a broad kinase screen like KINOMEscan®. Lower Kd values signify stronger binding. High selectivity is demonstrated by a large Kd value for off-targets compared to the primary target (p38α).
| Inhibitor | p38α (MAPK14) | JNK2 | ERK2 | LCK | SRC | VEGFR2 |
| This compound (Hypothetical) | 5 | 1,200 | >10,000 | 850 | 2,500 | >10,000 |
| Doramapimod (BIRB 796)[12] | 0.1 | 33 | >10,000 | 130 | 68 | 9.1 |
| SB203580 | 20 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Table 3: Cellular Activity - Inhibition of TNF-α Release
This table shows the IC50 values for the suppression of lipopolysaccharide (LPS)-induced TNF-α release in human monocytic (THP-1) cells, a key functional measure of p38 MAPK pathway inhibition in a cellular context.
| Inhibitor | Cell Line | TNF-α Release IC50 (nM) |
| This compound (Hypothetical) | THP-1 | 25 |
| Doramapimod (BIRB 796) | THP-1 | 20 |
| SB203580 | THP-1 | 60 |
| Neflamapimod (VX-745) | Human Whole Blood | 110 |
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and standardized experimental methodologies. Below are protocols for the key assays used to generate the comparative data in this guide.
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a purified kinase enzyme using a luminescence-based assay that measures ATP consumption.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant p38 MAPK enzyme
-
Specific peptide substrate (e.g., EGF receptor peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Luminescence-capable plate reader
Workflow Diagram:
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanisms and functions of p38 MAPK signalling [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Reproducibility in Focus: A Comparative Guide to Experiments with 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a comparative analysis of experimental protocols involving 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine, a compound of interest in the modulation of Toll-like receptor 8 (TLR8). By presenting detailed methodologies, comparative performance data, and clear visual representations of the underlying biological pathways and experimental workflows, this document aims to enhance the consistency and reliability of research outcomes in the fields of immunology and drug discovery.
Introduction
This compound belongs to a class of pyrimidine derivatives investigated for their immunomodulatory properties. A significant body of research has focused on the role of similar 6-(trifluoromethyl)pyrimidine compounds as antagonists of Toll-like receptor 8 (TLR8), a key player in the innate immune system. Dysregulation of TLR8 signaling is implicated in various inflammatory and autoimmune diseases, making it a critical target for therapeutic intervention. This guide will delve into the synthesis of this compound, detail the experimental protocols for evaluating its biological activity as a TLR8 antagonist, and compare its performance with alternative TLR8 inhibitors.
Synthetic Approach and Reproducibility
While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a reproducible synthetic route can be constructed based on established methods for analogous 6-(trifluoromethyl)pyrimidine derivatives. The general approach involves a two-step process encompassing nucleophilic aromatic substitution followed by a Suzuki coupling reaction.
Experimental Workflow: Synthesis of this compound (Representative Protocol)
Caption: Representative synthetic workflow for this compound.
Key Considerations for Reproducibility in Synthesis:
-
Purity of Starting Materials: The purity of 2,4-dichloro-6-(trifluoromethyl)pyrimidine and tert-butylamine is critical. Impurities can lead to side reactions and lower yields.
-
Solvent and Base Choice: The choice of solvent and base can significantly impact reaction kinetics and yield. Dioxane and N,N-Dimethylformamide (DMF) are common solvents, while potassium carbonate (K2CO3) and triethylamine (Et3N) are frequently used bases. Consistent use of the same high-purity reagents is essential.
-
Catalyst Activity: The activity of the palladium catalyst in the Suzuki coupling step is paramount. Use of a fresh, high-quality catalyst is recommended.
-
Purification Methods: Column chromatography is typically employed for purification. The choice of eluent system and silica gel quality should be standardized to ensure consistent purity of the final product.
Biological Activity: TLR8 Antagonism
The primary biological activity of interest for this class of compounds is the inhibition of Toll-like receptor 8 (TLR8). The following sections detail the signaling pathway and experimental protocols to assess this activity.
TLR8 Signaling Pathway
TLR8 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), often of viral origin. Upon ligand binding, TLR8 undergoes a conformational change, leading to the recruitment of adaptor proteins, primarily MyD88. This initiates a downstream signaling cascade culminating in the activation of transcription factors like NF-κB and IRF7, which drive the expression of pro-inflammatory cytokines and type I interferons.
Caption: TLR8 signaling pathway and point of inhibition.
Experimental Protocols for Assessing TLR8 Antagonism
Reproducibility in biological assays is paramount. The following are detailed protocols for commonly used assays to quantify TLR8 inhibition.
HEK-Blue™ TLR8 Reporter Gene Assay
This assay provides a high-throughput method for screening TLR8 antagonists by measuring the activation of the NF-κB signaling pathway.
-
Principle: HEK-293 cells are engineered to stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. TLR8 activation leads to NF-κB translocation and subsequent SEAP expression, which can be quantified colorimetrically.
-
Cell Culture: Maintain HEK-Blue™ hTLR8 cells according to the manufacturer's protocol.
-
Assay Procedure:
-
Seed HEK-Blue™ hTLR8 cells in a 96-well plate at a density of approximately 5 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and alternative inhibitors in cell culture medium.
-
Pre-incubate the cells with the inhibitors for 1-2 hours.
-
Stimulate the cells with a known TLR8 agonist (e.g., R848 or CL075) at a concentration that induces a submaximal response (EC80).
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the supernatant and measure SEAP activity using a detection reagent such as QUANTI-Blue™.
-
Read the absorbance at 620-655 nm. The decrease in absorbance is proportional to the inhibitory activity of the compound.
-
Cytokine Production Assay in Human PBMCs
This assay measures the ability of an antagonist to inhibit the production of pro-inflammatory cytokines from primary human immune cells.
-
Principle: Human Peripheral Blood Mononuclear Cells (PBMCs) express endogenous TLR8. Inhibition of TLR8 signaling by an antagonist will reduce the secretion of cytokines like TNF-α and IL-12 upon stimulation with a TLR8 agonist.
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Assay Procedure:
-
Seed PBMCs in a 96-well plate at a density of 1 x 106 cells/mL in complete RPMI-1640 medium.
-
Pre-incubate the cells with serial dilutions of the inhibitors for 1-2 hours.
-
Stimulate the cells with a TLR8 agonist (e.g., R848).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell-free supernatant by centrifugation.
-
Quantify the concentration of TNF-α and/or IL-12 in the supernatant using a validated ELISA kit according to the manufacturer's instructions.
-
Performance Comparison with Alternative TLR8 Inhibitors
The efficacy of this compound can be benchmarked against other known TLR8 inhibitors. The following table summarizes key performance parameters for different classes of TLR8 antagonists.
| Parameter | This compound & Analogs | CU-CPT-8m (7-phenylpyrazolo[1,5-a]pyrimidine) | Synthetic Oligonucleotides (e.g., ODN 2088) |
| Mechanism of Action | Likely binds to the TLR8 homodimer, preventing agonist-induced conformational changes. | Stabilizes the resting state of the TLR8 homodimer.[1] | Sequence-dependent binding to TLR8, potentially competing with ssRNA binding. |
| Potency (IC50) | Low micromolar to sub-micromolar range for optimized derivatives.[2] | ~67 nM (HEK-Blue TLR8 assay).[1] | Highly variable depending on sequence and modifications; often in the micromolar range.[1] |
| Selectivity | Generally show good selectivity for TLR8 over other TLRs, though some cross-reactivity with TLR7 can occur. | Highly selective for TLR8 over other human TLRs.[1] | Often show cross-reactivity with TLR7.[1] |
| Advantages | Small molecule, good drug-like properties, amenable to chemical optimization. | High potency and selectivity. | Can be rationally designed based on sequence. |
| Disadvantages | Potential for off-target effects, requires careful SAR studies. | More complex chemical scaffold. | Larger size, potential for nuclease degradation, and challenges with cell permeability. |
Conclusion
Reproducibility in experiments involving this compound and its analogs is crucial for the reliable assessment of their therapeutic potential as TLR8 antagonists. This guide provides a framework for standardizing synthetic and biological evaluation protocols. By adhering to detailed methodologies, researchers can improve the consistency of their results, facilitating more accurate comparisons with alternative inhibitors and accelerating the development of novel immunomodulatory therapies. The provided diagrams offer a clear visual reference for the underlying chemical and biological processes, further aiding in the design and interpretation of experiments.
References
A Comparative Guide to Validating the Kinase Inhibitor Activity of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To the best of our knowledge, the specific biological activity of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine has not been extensively described in publicly available literature. Based on its structural similarity to known kinase inhibitors, particularly those with a pyrimidine scaffold, this guide will proceed under the working hypothesis that this compound is a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor. The following assays and comparisons are presented as a robust framework for validating this hypothesized activity.
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulators of the cell cycle, and their inhibition has emerged as a successful therapeutic strategy in certain cancers, particularly HR+/HER2- breast cancer. Validating a novel compound as a CDK4/6 inhibitor requires a multi-pronged approach using orthogonal assays to build a comprehensive evidence base for its mechanism of action. This guide outlines a series of biochemical, biophysical, and cell-based assays to characterize the activity of this compound and compares its potential performance against established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.
Orthogonal Assay Workflow
A thorough validation of a potential kinase inhibitor involves a tiered approach. This workflow begins with confirming direct enzyme inhibition, moves to demonstrating target engagement in a cellular context, and culminates in assessing the downstream physiological effects on the signaling pathway and cell fate.
Caption: A tiered workflow for the orthogonal validation of a kinase inhibitor.
Data Presentation: Comparative Inhibitor Performance
This section summarizes the quantitative data for the compound of interest against well-established CDK4/6 inhibitors. The data for this compound is presented as hypothetical values for illustrative purposes.
Table 1: Biochemical Potency Against CDK4/6
| Compound | CDK4/Cyclin D1 IC50 (nM) | CDK6/Cyclin D3 IC50 (nM) | Reference |
| This compound | Hypothetical: 15 | Hypothetical: 45 | N/A |
| Palbociclib | 11 | 16 | [1] |
| Ribociclib | 10 | 39 | [2] |
| Abemaciclib | 2 | 5 | [3] |
Table 2: Cellular Target Engagement and Anti-proliferative Activity
| Compound | CDK4 NanoBRET™ IC50 (nM) | MCF-7 Cell Proliferation GI50 (µM) | Reference |
| This compound | Hypothetical: 50 | Hypothetical: 0.5 | N/A |
| Palbociclib | ~100 | ~0.1 | [4] |
| Ribociclib | ~100 | ~0.1 | [4] |
| Abemaciclib | ~50 | ~0.05 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Assay: ADP-Glo™
This assay quantitatively measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Signaling Pathway Diagram
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Protocol
-
Reaction Setup: In a 384-well plate, add 5 µL of the test compound solution, 5 µL of a substrate solution containing Rb peptide, and 5 µL of ATP solution.[5]
-
Initiate Reaction: Add 5 µL of CDK4/Cyclin D1 enzyme solution to start the kinase reaction. Incubate for 1 hour at room temperature.[5]
-
Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for at least 40 minutes at room temperature.[5]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[5]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement Assay: NanoBRET™
This assay measures the binding of the test compound to the target kinase within intact cells using Bioluminescence Resonance Energy Transfer (BRET).
Experimental Workflow
Caption: Experimental workflow for the NanoBRET™ target engagement assay.
Protocol
-
Cell Transfection: Transfect HEK293 cells with a NanoLuc®-CDK4 fusion vector and a CCND1 expression vector.[7]
-
Cell Seeding: Seed the transfected cells into 96-well plates.[7]
-
Compound and Tracer Addition: Treat the cells with a fixed concentration of NanoBRET™ Tracer K-10 and varying concentrations of the test compound.[7]
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Measure the donor emission at 450 nm and the acceptor emission at 610 nm using a BRET-capable plate reader.[7]
-
Data Analysis: Calculate the BRET ratio and determine the IC50 values from the dose-response curves.
Downstream Pathway Inhibition: Western Blot for Phosphorylated Retinoblastoma (pRb)
This assay assesses the inhibitor's effect on the CDK4/6 signaling pathway by measuring the phosphorylation of its key substrate, the Retinoblastoma protein (Rb).
Signaling Pathway
Caption: CDK4/6 signaling pathway leading to Rb phosphorylation and cell cycle progression.
Protocol
-
Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency and treat with varying concentrations of the test compound for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[8]
-
SDS-PAGE and Western Blot: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[8]
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780). Subsequently, incubate with an HRP-conjugated secondary antibody.[9]
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate.[8]
-
Quantification: Strip the membrane and re-probe with an antibody for total Rb as a loading control. Quantify the band intensities and calculate the ratio of pRb to total Rb.[8]
Phenotypic Assay: Cell Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the anti-proliferative effect of the inhibitor.
Experimental Workflow
Caption: Workflow for the MTT cell proliferation assay.
Protocol
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Drug Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the GI50 values by plotting the percentage of growth inhibition against the logarithm of the drug concentration.
Conclusion
A comprehensive validation of this compound as a CDK4/6 inhibitor requires the integration of data from multiple orthogonal assays. By combining biochemical assays to determine potency, cellular assays to confirm target engagement and pathway modulation, and phenotypic assays to assess the biological outcome, researchers can build a robust data package. This multi-faceted approach provides strong evidence for the compound's mechanism of action and its potential as a therapeutic agent. The comparative data against established inhibitors like Palbociclib, Ribociclib, and Abemaciclib will further position the novel compound within the landscape of CDK4/6-targeted therapies.
References
- 1. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ulab360.com [ulab360.com]
- 4. benchchem.com [benchchem.com]
- 5. carnabio.com [carnabio.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Phospho-Rb (Ser780) Antibody | Cell Signaling Technology [cellsignal.com]
The Double-Edged Sword: Unpacking the Advantages of the Tert-Butyl Group in Pyrimidine Inhibitors
For researchers, scientists, and drug development professionals, the strategic incorporation of a tert-butyl group onto a pyrimidine scaffold can be a pivotal decision in the design of potent and effective kinase inhibitors. This bulky, hydrophobic moiety offers a compelling array of advantages, from enhancing target affinity to improving metabolic stability. However, its inclusion is not without trade-offs. This guide provides an objective comparison of the performance of tert-butyl-substituted pyrimidine inhibitors against their alternatives, supported by experimental data, to inform rational drug design.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs. The strategic functionalization of this ring system is critical for optimizing a compound's pharmacological profile. The tert-butyl group, with its unique steric and electronic properties, has been widely employed to modulate the activity and pharmacokinetics of these inhibitors.
Enhanced Potency and Selectivity through Steric Influence
One of the primary advantages of the tert-butyl group is its ability to enhance the potency of pyrimidine inhibitors by creating favorable steric interactions within the target protein's binding pocket. Its sheer size can promote a specific conformation of the inhibitor that maximizes binding affinity.
For instance, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia, structure-activity relationship (SAR) studies have demonstrated the superiority of a tert-butyl substituent. Compounds bearing a tert-butyl group on the 3-position of a pyrazole ring attached to the pyrimidine core are generally more potent than analogues with smaller isopropyl or cyclopropyl groups[1]. This suggests that the tert-butyl group effectively occupies a hydrophobic pocket within the FLT3 kinase domain, leading to a more stable and potent interaction.
Modulating Physicochemical Properties for Improved Pharmacokinetics
The lipophilic nature of the tert-butyl group can significantly increase the overall lipophilicity of a pyrimidine inhibitor. This can enhance its ability to permeate cell membranes, a crucial factor for reaching intracellular targets[2]. However, this increased lipophilicity can also present challenges, such as reduced aqueous solubility and increased susceptibility to metabolic breakdown.
The Challenge of Metabolic Stability
A significant drawback of the tert-butyl group is its vulnerability to oxidative metabolism by cytochrome P450 (CYP) enzymes[3]. This metabolic instability can lead to rapid clearance of the drug from the body, reducing its efficacy. To address this, medicinal chemists often explore bioisosteric replacements for the tert-butyl group. These are substituents that mimic the size and shape of the tert-butyl group but are less prone to metabolism. Examples of such bioisosteres include the trifluoromethyl oxetane and the trimethylsilyl group[4].
Comparative Analysis of Tert-Butyl Pyrimidine Inhibitors
The following tables provide a comparative overview of the performance of pyrimidine inhibitors, highlighting the impact of the tert-butyl group on their activity and metabolic stability.
| Compound | Target Kinase | R Group | IC50 (nM) | Reference |
| Compound 5f | FLT3 | tert-butyl | 10 | [1] |
| Compound 5k | FLT3 | isopropyl | 50 | [1] |
| Compound 5r | FLT3 | cyclopropyl | >1000 | [1] |
| Compound 5d | FLT3 | tert-butyl | 30 | [1] |
| Compound 5p | FLT3 | cyclopropyl | >1000 | [1] |
| Compound | R Group | Metabolic Half-life (t½) in Human Liver Microsomes (min) | Reference |
| Finasteride | tert-butyl | 63 | [5] |
| Cp-CF3 Analogue | Trifluoromethylcyclopropyl | 114 | [5] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a pyrimidine inhibitor against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (pyrimidine inhibitor)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the specific peptide substrate, all diluted in kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Microsomal Stability Assay
This protocol describes a method to assess the metabolic stability of a pyrimidine inhibitor using liver microsomes.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the test compound and pooled human liver microsomes in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k), from which the half-life (t½ = 0.693/k) can be calculated.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by pyrimidine inhibitors.
EGFR Signaling Pathway
References
- 1. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethyl and Other Electron-Withdrawing Groups in Pyrimidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of electron-withdrawing groups (EWGs) onto the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the trifluoromethyl (CF3) group against other common EWGs—nitro (NO2), cyano (CN), and methylsulfonyl (SO2CH3)—focusing on their influence on key physicochemical properties and metabolic stability.
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] The introduction of EWGs at the 5-position of the pyrimidine ring can significantly modulate the molecule's electronic properties, thereby influencing its pKa, lipophilicity (LogP), and ultimately its pharmacokinetic and pharmacodynamic profile.[2] While the trifluoromethyl group has gained immense popularity for its unique ability to enhance metabolic stability and binding affinity, a direct comparison with other EWGs is crucial for informed lead optimization.
This guide summarizes available data, provides detailed experimental protocols for key assays, and utilizes visualizations to clarify complex relationships, aiding in the rational design of next-generation pyrimidine-based therapeutics.
Physicochemical Properties: A Comparative Overview
The electron-withdrawing nature of a substituent directly impacts the basicity (pKa) of the pyrimidine ring and the overall lipophilicity (LogP) of the molecule. Generally, stronger EWGs will decrease the pKa of the pyrimidine nitrogens, making them less basic. The effect on LogP is more complex, with fluorine-containing groups like CF3 often increasing lipophilicity.
While direct, experimentally determined comparative data for a consistent series of 2-amino-5-substituted pyrimidines is limited in the literature, we have compiled available experimental and predicted values to facilitate comparison. It is important to note that predicted values are estimations and may not reflect experimental findings.
| Substituent (at 5-position) | Compound Name | pKa (Predicted) | LogP (Predicted) | Data Source |
| -CF3 | 2-Amino-5-trifluoromethylpyrimidine | Not Available | Not Available | - |
| -NO2 | 2-Amino-5-nitropyrimidine | Not Available | Not Available | - |
| -CN | 2-Amino-5-cyanopyrimidine | 3.48 ± 0.13 | -0.4 | [2][3] |
| -SO2CH3 | 2-Amino-5-(methylsulfonyl)pyrimidine | Not Available | -1.6 | [4] |
Note: The lack of readily available experimental data for all compounds in a single, directly comparable study highlights a significant knowledge gap. The provided values are for distinct, though structurally related, compounds and should be interpreted with caution.
Metabolic Stability: The Trifluoromethyl Advantage
A key driver for the widespread use of the CF3 group in drug design is its recognized ability to enhance metabolic stability. The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance. While quantitative, side-by-side comparative data for the target compounds is scarce, the general principles of metabolic pathways suggest that sites prone to oxidation, such as a methyl group in a sulfonyl moiety or an unsubstituted position on the pyrimidine ring, would be more susceptible to metabolism than a trifluoromethyl group.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for the synthesis of the parent compounds and the determination of their key physicochemical and metabolic properties.
Synthesis of 2-Amino-5-Substituted Pyrimidines
The synthesis of 2-amino-5-substituted pyrimidines can be achieved through various established methods. A general and adaptable approach involves the condensation of a suitable three-carbon precursor with guanidine.
Caption: Workflow for pKa determination using UV-Vis spectroscopy.
Detailed Protocol:
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Measurement: In a 96-well plate, add a small aliquot of the stock solution to each buffer solution. Measure the UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.
-
Data Analysis: Select a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer solutions. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Determination of LogP by the Shake-Flask Method
This classic method determines the partitioning of a compound between two immiscible phases, typically n-octanol and water.
Experimental Workflow for LogP Determination
Caption: Workflow for LogP determination by the shake-flask method.
Detailed Protocol:
-
Phase Preparation: Saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for LogD) with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a known volume of the second phase. Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assay.
Detailed Protocol:
-
Incubation: Incubate the test compound (at a fixed concentration, e.g., 1 µM) with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot can be used to calculate the in vitro half-life (t1/2).
Conclusion
The trifluoromethyl group offers distinct advantages in medicinal chemistry, particularly in enhancing metabolic stability. However, the selection of an appropriate electron-withdrawing group for a pyrimidine-based drug candidate should be a data-driven decision. This guide provides a framework for the comparative analysis of CF3 and other common EWGs. The lack of comprehensive, directly comparable experimental data underscores the need for further research in this area. By utilizing the provided experimental protocols, researchers can generate the necessary data to make informed decisions in their drug discovery and development programs.
References
Safety Operating Guide
Proper Disposal of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on guidelines for similar pyrimidine and trifluoromethyl compounds and general principles of hazardous waste management.
Hazard Assessment and Personal Protective Equipment (PPE)
Given its chemical structure—containing a pyrimidine ring and a trifluoromethyl group—it is prudent to handle this compound as a hazardous substance. Similar compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2][3][4]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Eye Protection: Safety goggles and a face shield should be worn to protect against splashes.
-
Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of significant spillage, a chemical-resistant apron or coveralls should be used.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]
Waste Segregation and Containerization
Proper segregation and containment are the first steps in the disposal process. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.[5][6]
-
Dedicated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound. The container must be made of a material compatible with the chemical; plastic is generally a safe choice.[7][8]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect the pure compound or any solid materials contaminated with it (e.g., contaminated gloves, weigh boats) in a designated solid hazardous waste container.[7]
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix aqueous solutions with organic solvent waste streams.[5]
-
-
Container Integrity: Ensure the waste container has a secure, leak-proof screw-on cap.[7] Keep the container closed except when adding waste.
| Waste Type | Container Type | Labeling Requirements |
| Solid | Compatible, sealed plastic container | "Hazardous Waste", "this compound" |
| Liquid (Aqueous) | Compatible, sealed plastic container | "Hazardous Waste", "Aqueous waste of this compound" |
| Liquid (Solvent) | Compatible, sealed plastic container | "Hazardous Waste", "Solvent waste of this compound" |
Step-by-Step Disposal Protocol
-
Preparation: Ensure all necessary PPE is worn correctly before handling the chemical waste.
-
Waste Transfer: Carefully transfer the this compound waste into the appropriately labeled hazardous waste container. Avoid creating dust or splashes.
-
Container Sealing: Securely close the waste container lid immediately after transferring the waste.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area.[8] This area should be well-ventilated, away from heat sources, and incompatible chemicals.[6]
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9] Adhere to institutional timelines for waste pickup, which can be as short as 90 days from the first addition of waste to the container.
Important Considerations:
-
Do Not Dispose Down the Drain: This chemical should not be disposed of down the sink.[10]
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this chemical must be treated as hazardous waste and not be disposed of in the regular trash.[10]
-
Empty Containers: The original container of this compound, even if "empty," may contain residue and should be disposed of as hazardous waste.[11] Alternatively, it may be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. staging.keyorganics.net [staging.keyorganics.net]
- 2. lgcstandards.com [lgcstandards.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. acs.org [acs.org]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
Personal protective equipment for handling 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-2-amine. The following procedures and recommendations are based on best practices for handling structurally similar pyrimidine derivatives in a laboratory setting. It is imperative to always consult a specific Safety Data Sheet (SDS) for the compound if available and to adhere to your institution's safety protocols.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet for this compound was not located, data from similar pyrimidine compounds suggest it may cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) is essential to minimize exposure and ensure safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles or Safety Glasses with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for procedures with a high risk of splashing.[5] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile) inspected before use.[5] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves.[6] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Avoid breathing dust or vapors.[1][7] If ventilation is inadequate, a NIOSH-approved respirator may be required. |
| General Lab Attire | Long pants and closed-toe shoes | Standard laboratory practice to protect against accidental spills.[6] |
Safe Handling and Operational Plan
A systematic approach is essential when working with this compound to ensure personal and environmental safety.
Pre-Operational Checklist:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood or other ventilation system is functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Have a spill kit readily available.
Step-by-Step Handling Protocol:
-
Preparation: Conduct all handling of the compound within a chemical fume hood to minimize inhalation exposure.[8]
-
Weighing and Transferring: When handling the solid form, avoid generating dust. Use appropriate tools and techniques for transferring the chemical.
-
In Solution: When working with the compound in solution, be mindful of the potential for splashes.
-
Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
-
Clothing: Immediately change any contaminated clothing.[1]
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[7]
-
Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9] Prevent the chemical from entering drains. Remove all sources of ignition.[7]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a clearly labeled, sealed hazardous waste container.[8] |
| Liquid Chemical Waste | Collect in a dedicated, leak-proof, and chemically compatible hazardous waste container.[8] The container should be clearly labeled as "Hazardous Waste" with the chemical name and associated hazards.[9] |
| Contaminated Materials | Items such as gloves, filter paper, and weighing boats should be collected as solid hazardous waste.[8] |
| Empty Containers | Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.[6] |
All chemical waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[6][7]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
